2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Description
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLVIDQJWQECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological profile of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Code Name: -Fluoro-2C-H
Classification: Fluorinated Phenethylamine / 5-HT2A Agonist Probe
Executive Summary: The Fluorine Effect
This guide details the pharmacological and physicochemical profile of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine (hereafter referred to as
Unlike ring-substituted analogs (e.g., 2C-F, where fluorine is at the 4-position),
-
pKa Depression: A significant drop in amine basicity (approx. 1.5–2.0 log units), altering protonation states at physiological pH.
-
Conformational Locking: The gauche effect between the fluorine and the amine stabilizes specific rotamers, potentially influencing receptor docking.
-
Metabolic Resistance: Steric and electronic shielding of the
-carbon against Monoamine Oxidase (MAO) oxidative deamination.
Chemical Identity & Physicochemical Properties
The introduction of a fluorine atom at the
Physicochemical Comparison
| Property | 2C-H (Parent) | Impact | |
| Formula | C | C | Fluorine adds lipophilicity but withdraws electrons. |
| MW | 181.23 g/mol | 199.22 g/mol | Slight increase; negligible effect on steric bulk. |
| Amine pKa | ~9.6 - 9.8 | ~8.0 - 8.5 (Predicted) | CRITICAL: Reduced basicity weakens the ionic bond with Asp3.32. |
| LogP | ~1.6 | ~1.9 | Increased lipophilicity enhances BBB penetration. |
| Chirality | Achiral | Chiral ( | Requires enantioselective synthesis or resolution. |
The pKa/Potency Paradox
The most defining feature of
-
Mechanism: The electron-withdrawing inductive effect (
) of the -fluorine reduces the electron density on the nitrogen, making it less basic. -
Consequence: At physiological pH (7.4), a higher percentage of
-Fluoro-2C-H exists as the free base compared to 2C-H. While this aids Blood-Brain Barrier (BBB) transit, it may reduce affinity ( ) because the receptor prefers the protonated cationic species for the initial docking anchor.
Pharmacodynamics: Receptor Interaction[2]
Primary Target: 5-HT2A Receptor
-Fluoro-2C-H functions as a partial agonist at the Serotonin 2A (5-HT2A) receptor. The pharmacological profile is inferred from established SAR of-
Binding Affinity (
): Predicted to be in the low micromolar to high nanomolar range (100 nM – 1 M). This represents a decrease in potency compared to 2C-H or 2C-B, attributed to the weakened ionic interaction described above. -
Efficacy (
): Partial agonism. The fluorine atom may induce steric clashes or favorable gauche conformations that alter the recruitment of G-proteins vs. -arrestin (Functional Selectivity).
Signaling Cascade
Upon binding, the ligand stabilizes the active conformation of the GPCR, triggering the canonical Gq/11 pathway.
Figure 1: Canonical 5-HT2A signaling pathway activated by
Pharmacokinetics: Metabolism & Distribution
Metabolic Stability (MAO Resistance)
The
-
Standard Metabolism: 2C-H is primarily deaminated by Monoamine Oxidase (MAO-A/B) to the corresponding aldehyde/acid.
-
Fluorine Blockade: The C-F bond is metabolically robust. The substitution sterically hinders the approach of the MAO iron-oxo center and electronically deactivates the
-carbon protons (via inductive effects), making the abstraction of the -proton (the rate-limiting step of MAO deamination) more difficult. -
Result:
-Fluoro-2C-H is expected to have a longer half-life than 2C-H, potentially compensating for its lower receptor affinity.
Distribution
-
Lipophilicity: The fluorine increases LogP, enhancing passive diffusion across lipid membranes.
-
Ionization: At pH 7.4, the fraction of non-ionized drug is higher than that of non-fluorinated analogs. This leads to rapid BBB penetration and potentially faster onset of action.
Experimental Protocols
A. Synthesis: Deoxyfluorination of -Hydroxy-2C-H
The most reliable route to
Reagents:
-
Precursor: 2-amino-1-(2,5-dimethoxyphenyl)ethanol (derived from reduction of 2-amino-1-(2,5-dimethoxyphenyl)ethanone).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Preparation: Dissolve 1.0 eq of the
-amino-alcohol in anhydrous DCM under Argon atmosphere. Cool to -78°C. -
Addition: Add 1.1 eq of DAST dropwise. (Caution: DAST reacts violently with water/glass; use Teflon or dry glass).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The reaction proceeds via an
mechanism, causing inversion of configuration (if starting with chiral alcohol). -
Quench: Pour into saturated NaHCO
(aq). Extract with DCM. -
Purification: Flash column chromatography (Silica, MeOH:DCM gradient).
B. Radioligand Binding Assay (5-HT2A)
To determine the affinity (
Materials:
-
Source: HEK293 cells stably expressing human 5-HT2A receptors.[2]
-
Radioligand: [
H]-Ketanserin (Antagonist) or [ H]-DOI (Agonist). Note: Agonist radioligands are preferred for measuring functional high-affinity states. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Incubation: Incubate membrane preparations (20
g protein) with 1 nM [ H]-Ketanserin and varying concentrations of -Fluoro-2C-H ( to M). -
Equilibrium: Incubate for 60 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC
and convert to using the Cheng-Prusoff equation:
Figure 2: Workflow for determining the binding affinity of
Safety & Toxicology (Theoretical)
-
Therapeutic Index: Unknown. Based on 2C-H, the LD50 is likely high, but the "fluorine effect" on metabolism could lead to unexpected accumulation.
-
Metabolites: Fluoride ion release is unlikely under physiological conditions (C-F bond is stable), preventing skeletal fluorosis risks associated with labile fluorine.
-
Interaction: Due to MAO resistance, co-administration with MAOIs (Monoamine Oxidase Inhibitors) could be dangerous, potentially leading to Serotonin Syndrome.
References
-
Trachsel, D. (2012).[3][4] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link
-
Trachsel, D., et al. (2013).[3][5][6] Phenethylamine: From Structure to Function. Nachtschatten Verlag. (Seminal text on phenethylamine SAR).
-
Spetea, M., et al. (2017).
-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists. ACS Chemical Neuroscience.[7] (Demonstrates the pKa modulation principle of -fluorination). Link - Hagena, D., et al. (2006). The gauche effect in fluorinated ethylamines. Journal of Fluorine Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daniel Trachsel - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of beta-fluorinated phenethylamines
Structure-Activity Relationship (SAR) of -Fluorinated Phenethylamines: A Technical Guide
Executive Summary: The Fluorine Bioisostere
The strategic introduction of fluorine into the phenethylamine scaffold represents a high-value tactic in modern medicinal chemistry. While ring fluorination (e.g., 2-FA, 4-FA) is widely documented for modulating serotonergic selectivity,
This guide details the Structure-Activity Relationship (SAR) of
-
pKa Modulation: Drastic reduction of amine basicity via the
-inductive effect. -
Conformational Locking: The "Fluorine Gauche Effect" restricts bond rotation, pre-organizing the molecule for receptor binding.
-
Metabolic Blockade: Inhibition of benzylic hydroxylation, extending plasma half-life (
).
Physicochemical Fundamentals
The Inductive Effect and pKa Depression
The most immediate consequence of
-
Non-fluorinated Phenethylamine (PEA): pKa
9.8 – 10.0 -
-Fluorophenethylamine: pKa
8.2 – 8.7
Implication: At physiological pH (7.4), a significantly larger fraction of the
The Gauche Effect (Conformational Bias)
Unlike heavier halogens that prefer an anti conformation due to steric bulk,
Mechanistic Drivers:
-
Electrostatic Attraction: Interaction between the electronegative fluorine (
) and the positively charged ammonium hydrogen ( ). -
Hyperconjugation: Donation of electron density from the
bond into the antibonding orbital.
This "conformational lock" mimics the rigid structure of restricted analogs (like phenylmorpholines) without adding steric bulk, potentially enhancing receptor selectivity.
Figure 1: The gauche effect stabilizes the specific spatial arrangement of the amine relative to the phenyl ring, reducing the entropic penalty of binding.
Pharmacodynamics & SAR
Monoamine Transporter Affinity (DAT/NET/SERT)
The introduction of the
| Compound Class | Substituent | DAT Affinity ( | NET Affinity ( | Mechanism of Action |
| Amphetamine | High (nM range) | High | Transporter Reversal (Efflux) | |
| Cathinone | Moderate | High | Transporter Reversal | |
| Reduced | Reduced | Weak Reuptake Inhibition / Release |
Analysis: The reduction in transporter affinity is primarily driven by the reduced basicity of the nitrogen. The salt bridge formation with the transporter's aspartate residue is weakened. However, the lipophilicity increase (C-F vs C-H) partially compensates for this loss, allowing the molecule to access the binding site, albeit with lower residence time.
Metabolic Stability (MAO & CYP450)
This is the area where
-
Blockade of Benzylic Hydroxylation: The
-carbon (benzylic position) is the primary site of oxidative metabolism by CYP450 enzymes (specifically CYP2D6). Replacing the benzylic hydrogen with fluorine renders this position inert to oxidation. -
MAO Interaction:
-fluorophenethylamines are often resistant to Monoamine Oxidase (MAO) degradation. In some cases (e.g., specific stereoisomers), they act as competitive inhibitors of MAO-A or MAO-B rather than substrates.
Figure 2: Substitution of the benzylic hydrogen with fluorine blocks the primary metabolic route, significantly extending the compound's duration of action.
Synthetic Methodology
The synthesis of
Protocol: DAST-Mediated Deoxyfluorination
Target: N-Protected-
-
Precursor Preparation: Start with the corresponding
-amino alcohol (e.g., ephedrine analog or phenyl-2-aminoethanol). -
Protection: The amine must be protected (e.g., Boc or Cbz) to prevent the formation of aziridines or reaction with the fluorinating agent.
-
Fluorination:
-
Reagent: DAST (1.2 equiv).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Temperature: -78°C to RT.
-
Mechanism: The hydroxyl group attacks the sulfur, forming a good leaving group, which is then displaced by the fluoride ion.
-
-
Deprotection: Standard TFA (Trifluoroacetic acid) removal of the Boc group.
Self-Validating Checkpoint:
-
19F NMR Verification: The product should show a characteristic multiplet around -170 to -190 ppm (depending on diastereomer).
-
Coupling Constants: Observe the
(geminal) and (vicinal) coupling constants to confirm the gauche/anti conformation populations.
Comparative Data Table
| Property | Phenethylamine (PEA) | ||
| Electronic Effect | Neutral | Electron Withdrawing (OH) | Strong Electron Withdrawing (F) |
| Amine pKa | ~9.8 | ~8.9 | ~8.5 |
| LogP | 2.1 | 1.2 (Hydrophilic) | 2.3 (Lipophilic) |
| Benzylic Metabolism | Rapid Oxidation | Conjugation/Excretion | Blocked/Resistant |
| Conformation | Flexible | H-Bond Stabilized | Gauche Locked |
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1][2][3] Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Dubin, R. E., et al. (1985).[4] Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 9(5-6), 681-685.[4] Link
- Rosen, T. C., et al. (2004). Synthesis and properties of beta-fluorinated amphetamines. Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
5-HT2A receptor binding affinity of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
An In-Depth Technical Guide to the Characterization of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine at the Serotonin 5-HT2A Receptor
Introduction and Rationale
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutics and psychoactive compounds.[1] Its activation is central to the mechanism of classic psychedelic drugs and is implicated in various neurological processes, making it a focal point for drug discovery in psychiatry.[1][2] This guide provides a comprehensive technical overview of the methodologies required to characterize the binding affinity and functional activity of a novel phenethylamine derivative, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, at the human 5-HT2A receptor.
The 2,5-Dimethoxyphenethylamine Scaffold
The 2,5-dimethoxyphenethylamine (2,5-PEA) structure is a well-established pharmacophore for 5-HT2A receptor agonists.[3][4] This motif is present in numerous potent and well-characterized psychedelic compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOM (2,5-dimethoxy-4-methylamphetamine).[4][5] The 2,5-dimethoxy substitution pattern is considered important for in vivo potency, although its direct correlation with in vitro receptor affinity and functional potency can be complex.[3][4] The systematic exploration of substitutions on the phenethylamine core has been a cornerstone of medicinal chemistry efforts to understand the structure-activity relationships (SAR) at the 5-HT2A receptor.[5][6][7][8]
The Role of Fluorine in Modulating Pharmacological Activity
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and receptor binding affinity.[9] In the context of psychedelic phenethylamines, fluorine substitution has been shown to have a wide range of effects, from marked loss to significant enhancement of psychoactive properties and receptor interactions.[9] For instance, the introduction of fluorinated 4-alkoxy substituents on mescaline derivatives has been shown to generally increase 5-HT2A and 5-HT2C receptor binding affinities.[10] However, the effect of fluorination on the β-carbon of the ethylamine side chain of a 2,5-dimethoxyphenethylamine is not well-documented, presenting a novel avenue for investigation. Such a modification could influence the compound's conformational flexibility and electronic properties, potentially altering its interaction with the receptor binding pocket.[11]
Objectives of this Guide
This document serves as a detailed guide for researchers, scientists, and drug development professionals aiming to elucidate the 5-HT2A receptor pharmacology of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. It provides:
-
A plausible synthetic route for the target compound.
-
Step-by-step protocols for determining in vitro 5-HT2A receptor binding affinity via radioligand competition assays.
-
Methodologies for assessing functional activity at the 5-HT2A receptor.
-
A framework for interpreting the potential results based on the known SAR of related compounds.
Proposed Chemical Synthesis
Step-by-Step Synthetic Protocol
-
Preparation of 2,5-Dimethoxyphenylethanone: This starting material can be synthesized from 1,4-dimethoxybenzene via a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
α-Bromination: The ketone is then brominated at the alpha position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one.
-
Fluorination: The α-bromo ketone can be converted to the α-fluoro ketone, 2-fluoro-1-(2,5-dimethoxyphenyl)ethan-1-one, using a nucleophilic fluorinating agent like potassium fluoride with a phase-transfer catalyst or more modern reagents such as Selectfluor.
-
Reductive Amination: The α-fluoro ketone is then converted to the target amine. This can be achieved through a reductive amination process. First, the ketone is reacted with an ammonia source (e.g., ammonium acetate) or a protected amine equivalent to form an imine or enamine intermediate. This intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine.
-
Purification and Characterization: The final compound must be purified, typically by column chromatography or recrystallization of a salt form (e.g., hydrochloride). The structure and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Determination of 5-HT2A Receptor Binding Affinity
The primary method for determining the binding affinity of a test compound for the 5-HT2A receptor is the in vitro radioligand competition binding assay. This assay measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Principle of Radioligand Competition Binding Assays
The assay relies on the law of mass action. A constant concentration of receptors (from a cell membrane preparation) and a constant concentration of a radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) are incubated with varying concentrations of the unlabeled test compound.[14][15] The test compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, an inhibition curve can be generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[16]
Detailed Experimental Protocol
-
Receptor Source Preparation:
-
Use commercially available cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor.[17]
-
Alternatively, prepare membranes from tissue known to express the receptor, such as the rat frontal cortex.[16] Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[18]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[18]
-
-
Assay Setup:
-
Perform the assay in a 96-well filter plate (e.g., GF/C or GF/B).[14][16]
-
Pre-soak the filter plate wells with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][18]
-
Prepare serial dilutions of the test compound, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, in the assay buffer.
-
The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4, with added salts like MgCl₂ and EDTA.[14][18]
-
-
Incubation:
-
To each well, add the following in order:
-
Receptor membrane preparation (e.g., 20-70 µg of protein).[16]
-
The test compound at various concentrations (or buffer for total binding).
-
A known non-displaceable ligand (e.g., 10 µM DOI) for determining non-specific binding.[14]
-
A fixed concentration of the radioligand (e.g., 0.1-0.5 nM [¹²⁵I]DOI or 2.0 nM [³H]ketanserin).[14][16]
-
-
Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[14][18]
-
-
Filtration and Washing:
-
Counting and Data Analysis:
-
Dry the filter plate.[18]
-
Add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[18]
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Assessment of 5-HT2A Receptor Functional Activity
Determining the binding affinity does not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). Therefore, functional assays are essential. Common assays for the Gq-coupled 5-HT2A receptor measure the accumulation of second messengers like inositol phosphates (IP) or the mobilization of intracellular calcium.[19][20]
Principle of Functional Assays
Activation of the 5-HT2A receptor leads to the activation of the Gq/G11 G-protein.[1] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[20] Functional assays quantify one of these downstream events (e.g., IP accumulation or Ca²⁺ flux) as a measure of receptor activation.[19]
Detailed Experimental Protocol (Calcium Mobilization Assay)
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
The dye will be taken up by the cells and, upon de-esterification, becomes fluorescent in the presence of Ca²⁺.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) as a positive control.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence of each well.
-
Inject the test compound or control agonist into the wells and immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
The compound's efficacy (Emax) is compared to that of a full agonist (like serotonin) to classify it as a full or partial agonist.
-
To test for antagonist activity, the assay is run by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound.
-
Predicted Binding Affinity and Structure-Activity Relationship (SAR) Analysis
As no direct binding data exists for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, its potential affinity must be inferred from the SAR of structurally related compounds.
Comparative Affinity Data of Related Phenethylamines
The table below summarizes the 5-HT2A receptor binding affinities (Ki values) for several relevant 2,5-dimethoxyphenethylamine derivatives. This data provides a baseline for predicting the affinity of the target compound.
| Compound Name | Structure | 5-HT2A Ki (nM) | Reference |
| 2C-H | 2,5-dimethoxyphenethylamine | High µM range (low affinity) | [21] |
| DOM | 2,5-dimethoxy-4-methylamphetamine | 533 | [16] |
| DOB | 2,5-dimethoxy-4-bromoamphetamine | 59 | [16] |
| DOI | 2,5-dimethoxy-4-iodoamphetamine | ~0.27 - 1 | [15] |
| Fluoroescaline | 4-(2-fluoroethoxy)-3,5-dimethoxyphenethylamine | Low potency agonist | [2] |
Discussion of Potential Effects of β-Fluorination
-
Electronic Effects: Fluorine is a highly electronegative atom. Placing it on the β-carbon, adjacent to the amine, will have a strong inductive electron-withdrawing effect. This is known to decrease the pKa of the amine group.[11] A lower pKa means the amine will be less protonated at physiological pH. Since the protonated amine is crucial for the canonical interaction with the highly conserved aspartate residue (D3.32) in the binding pocket of aminergic GPCRs, this modification could potentially decrease binding affinity.
-
Conformational Effects: The fluorine atom may introduce conformational constraints on the ethylamine side chain. The preferred orientation of this side chain is critical for optimal interaction with the receptor.[3] Depending on the resulting conformational bias, this could either improve or hinder the fit within the binding pocket.
-
Lipophilicity: While fluorine can increase lipophilicity, a single fluorine atom's effect in this position might be modest. Changes in lipophilicity can influence how the compound partitions into the cell membrane to access the receptor's binding site.
Prediction: Based on the known SAR, the parent compound without the fluorine (a β-hydroxy analog) would likely have a certain baseline affinity. The introduction of the β-fluoro group is a significant modification. The strong inductive effect is likely to be the dominant factor, potentially leading to a reduction in binding affinity compared to a non-fluorinated or a β-hydroxy or β-methoxy analog, due to the decreased basicity of the amine. However, without experimental data, this remains a hypothesis. It is also possible that favorable conformational effects or other interactions could counterbalance the negative inductive effect. Experimental validation as described in this guide is therefore essential.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the 5-HT2A receptor binding and functional profile of the novel compound 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. By leveraging established methodologies for synthesis, in vitro radioligand binding, and functional assays, researchers can elucidate the precise pharmacological properties of this molecule. The predictive analysis based on the known SAR of related phenethylamines suggests that β-fluorination may decrease binding affinity due to electronic effects on the amine group, but this must be confirmed empirically. The data generated from these studies will provide valuable insights into the SAR of fluorinated phenethylamines and contribute to the broader understanding of ligand-receptor interactions at the 5-HT2A receptor.
References
-
EMBL-EBI. (n.d.). Radioligand binding assays for hu... Retrieved from [Link]
-
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Vila-Santa, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]
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Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]
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Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists. ACS Chemical Neuroscience, 11(8), 1238-1244. Available at: [Link]
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Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839483. Available at: [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1432. Available at: [Link]
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The Impact of Beta-Fluorination on the Chemical Properties and pKa Values of Phenethylamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity
Phenethylamine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds. The strategic incorporation of fluorine, particularly at the beta (β) position of the ethylamine side chain, has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of the chemical properties and, most critically, the pKa values of β-fluoro phenethylamine derivatives. Understanding these parameters is paramount for drug development professionals aiming to optimize potency, selectivity, metabolic stability, and blood-brain barrier penetration of novel therapeutics.
Fluorine's high electronegativity imparts a strong inductive effect, significantly influencing the electron density of neighboring functional groups. This, in turn, alters key molecular properties such as basicity (pKa), lipophilicity, and conformational preference. By modulating these characteristics, medicinal chemists can rationally design phenethylamine-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
The Inductive Effect of Beta-Fluorination on Amine Basicity and pKa
The primary amine group of phenethylamine is basic, readily accepting a proton to form a positively charged ammonium ion at physiological pH. The equilibrium of this protonation is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid. For phenethylamine, the pKa is approximately 9.8-10.5, meaning it is predominantly protonated in the body.[1][2][3]
The introduction of one or more fluorine atoms at the β-position to the amine has a profound effect on its basicity. The strongly electron-withdrawing nature of fluorine pulls electron density away from the nitrogen atom through the carbon backbone. This inductive effect reduces the electron-donating character of the nitrogen, making it a weaker base. Consequently, the equilibrium shifts, and the protonated form becomes a stronger acid, resulting in a lower pKa value.
This decrease in pKa is proportional to the degree of fluorination. As more fluorine atoms are added to the β-carbon, the inductive effect intensifies, leading to a more significant reduction in the amine's basicity. This trend is a critical consideration in drug design, as the ionization state of a molecule profoundly impacts its interactions with biological targets and its ability to cross cell membranes.
Comparative pKa Values of Phenethylamine and its Beta-Fluoro Derivatives
The following table summarizes the pKa values of phenethylamine and several of its β-fluorinated derivatives, illustrating the significant impact of fluorination on basicity.
| Compound Name | Structure | pKa (Predicted/Experimental) | Reference(s) |
| Phenethylamine | C₆H₅CH₂CH₂NH₂ | ~9.8 | [4] |
| 2-Fluorophenethylamine | C₆H₅CH₂CHFNH₂ | 9.47 (Predicted) | [5] |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [6] |
| 2,2,2-Trifluoro-1-phenylethylamine | C₆H₅CH(NH₂)CF₃ | 6.15 (Predicted) | [7] |
Impact on Lipophilicity and Other Physicochemical Properties
Beyond its effect on pKa, β-fluorination also influences other critical physicochemical properties, most notably lipophilicity. The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes. However, the relationship is not always straightforward and can be influenced by the overall molecular context.
The conformational preferences of the ethylamine side chain can also be affected by the presence of fluorine. The gauche effect, an exception to the usual steric hindrance rules, may favor a conformation where the fluorine atom and the amino group are in close proximity. This can have significant implications for how the molecule binds to its biological target.
Synthesis of Beta-Fluoro Phenethylamine Derivatives
The synthesis of β-fluoro phenethylamine derivatives can be achieved through several synthetic routes. A common strategy involves the fluorination of a precursor molecule containing a suitable leaving group at the β-position.
General Synthetic Strategies:
-
Fluorination of β-hydroxy phenethylamines: The use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) can convert β-hydroxy phenethylamines to their corresponding β-fluoro derivatives. This method often proceeds with good stereoselectivity.[8][9]
-
From α-fluoro nitroalkanes: An enantioselective approach involves the addition of α-fluoro nitroalkanes to imines, catalyzed by a chiral Brønsted acid/base catalyst. Subsequent reduction of the nitro group yields the desired β-fluoroamine.[10][11]
-
Copper-catalyzed aminofluorination of styrenes: This method allows for the direct and regioselective introduction of both an amino group and a fluorine atom across a styrene double bond.
The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for understanding the behavior of drug candidates. Potentiometric titration is the gold standard for this measurement.
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: A simplified workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Methodology for Potentiometric Titration
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of the β-fluoro phenethylamine derivative (typically as a hydrochloride salt) to prepare a solution of known concentration (e.g., 0.01 M) in deionized water.
-
The use of the hydrochloride salt ensures the amine is fully protonated at the start of the titration.
-
-
Standardization of the Titrant:
-
Prepare a standard solution of sodium hydroxide (NaOH) (e.g., 0.1 M).
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the analyte solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pKa of the amine is equal to the pH of the solution at the half-equivalence point.
-
Conclusion: Leveraging Chemical Properties for Rational Drug Design
The β-fluorination of phenethylamine derivatives offers a potent strategy for medicinal chemists to rationally modulate the key physicochemical properties of drug candidates. The predictable and significant decrease in pKa upon fluorination allows for fine-tuning of the ionization state at physiological pH, which can lead to improved target engagement, enhanced membrane permeability, and optimized pharmacokinetic profiles. A thorough understanding of the interplay between β-fluorination, pKa, and other chemical properties, coupled with robust synthetic and analytical methodologies, is essential for the successful design and development of the next generation of phenethylamine-based therapeutics.
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Sparr, C., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(42), 13894–13897. [Link]
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Pharmacological Profile & Mechanism of Action: 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Executive Summary & Compound Identity
This guide provides an in-depth technical analysis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine . Structurally, this compound is the
While the parent compound (2C-H) is a known weak agonist of the 5-HT
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine |
| Common Designation | |
| Core Scaffold | 2,5-Dimethoxyphenethylamine (2C-x family) |
| Key Modification | |
| Molecular Formula | C |
| Predicted pKa | ~8.3 – 8.6 (Lower than parent amine ~9.5 due to -I effect) |
Physiochemical Mechanism: The Fluorine Effect
To understand the pharmacodynamics, one must first grasp the molecular behavior induced by the fluorine atom.
The Gauche Effect and Conformation
Unlike the parent phenethylamine, which possesses a relatively flexible ethyl chain,
-
Mechanism: The
hyperconjugation and electrostatic attraction between F and NH stabilize the gauche conformer. -
Biological Implication: This constrains the molecule into a "folded" state that mimics the bioactive conformation of neurotransmitters (like norepinephrine) within the receptor binding pocket, potentially reducing the entropic penalty of binding.
pKa Modulation and Receptor Docking
The most critical impact of
-
Parent (2C-H): pKa
9.[1]5. At physiological pH (7.4), >99% is protonated. -
-Fluoro Analog: pKa
8.3. -
Impact: While still largely protonated at pH 7.4, the reduced electron density on the nitrogen weakens the crucial ionic salt bridge formed with Aspartate 155 (Asp3.32) in the 5-HT
receptor. This often results in reduced binding affinity ( ) compared to the non-fluorinated parent, despite favorable conformational pre-organization.
Mechanism of Action: 5-HT Signaling
The primary pharmacological target is the Serotonin 5-HT
Receptor Binding Dynamics
Upon docking into the orthosteric binding site of the 5-HT
-
Ionic Anchoring: The protonated amine forms a salt bridge with Asp155 (TM3).
-
Pi-Stacking: The 2,5-dimethoxyphenyl ring engages in aromatic
- stacking interactions with Phe340 (TM6) and Phe339 . -
Halogen Interactions: The
-fluorine likely interacts with polar residues (e.g., Ser159) or water networks within the pocket, acting as a bioisostere for the -hydroxyl group found in norepinephrine, but as a hydrogen bond acceptor only.
Intracellular Signaling Cascade
Activation of the receptor triggers the G
Figure 1: Canonical Gq signaling pathway activated by 5-HT2A agonists. The
Experimental Protocols for Validation
To empirically validate the mechanism and potency of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, the following self-validating protocols are recommended.
In Vitro: FLIPR Calcium Flux Assay
This assay measures the functional potency (
Reagents:
-
HEK-293 cells stably expressing human 5-HT
receptors. -
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to inhibit dye extrusion).
Protocol Steps:
-
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media and add 100
L of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 M Fluo-4 AM + 2.5 mM Probenecid). Incubate for 60 min at 37°C. -
Compound Preparation: Dissolve
-Fluoro-2C-H in DMSO (stock 10 mM). Prepare serial dilutions (10 M to 0.1 nM) in assay buffer. -
Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
-
Addition: Inject compound automatically.
-
Data Acquisition: Monitor fluorescence increase (excitation 488 nm, emission 525 nm) for 180 seconds.
-
Analysis: Normalize data to % response of a reference full agonist (e.g., 5-HT or DOI). Fit to a sigmoidal dose-response curve to determine
.
In Silico: Homology Modeling & Docking
Before synthesis, computational validation is standard to predict binding modes.
Workflow:
-
Template Selection: Use the Cryo-EM structure of 5-HT
bound to 25-CN-NBOH (PDB ID: 6WGT) as the template. -
Ligand Preparation: Generate the gauche and anti conformers of the
-fluoro amine. Calculate partial charges using DFT (B3LYP/6-31G*). -
Docking: Perform flexible docking using Glide or AutoDock Vina.
-
Scoring: Evaluate the interaction energy of the F atom with the receptor pocket (looking for repulsion vs. polar contacts).
Comparative SAR Analysis
The following table contrasts the theoretical pharmacological profile of the
| Compound | Structure | 5-HT | Functional Potency | Metabolic Stability |
| 2C-H | Parent (non-substituted ethyl) | Moderate (~500-1000 nM) | Low | Low (MAO vulnerable) |
| Predicted Lower (>1000 nM) | Low-Moderate | High (Blocks | ||
| BOH-2C-H | Low | Low | Moderate | |
| 2C-B | 4-Bromo-2,5-dimethoxy | High (~1-10 nM) | High | Moderate |
Analysis:
The
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Trachsel, D. (2013). Fluorine in psychedelic phenethylamines and amphetamines. Drug Testing and Analysis.[2][4] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Pottie, E., et al. (2020). Synthesis and Functional Characterization of N-benzyl Phenethylamines. ACS Chemical Neuroscience. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-H scaffold). Link
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Methodological & Application
Synthesis protocols for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Executive Summary & Rationale
This Application Note details the high-fidelity synthesis of 2-(2,5-dimethoxyphenyl)-2-fluoroethan-1-amine , a benzylic-fluorinated phenethylamine derivative.
Scientific Significance:
The introduction of a fluorine atom at the benzylic (
-
Metabolic Blocking: The benzylic position is a "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. Substituting the C-H bond (approx. 85-90 kcal/mol) with a C-F bond (approx. 116 kcal/mol) significantly retards this metabolic clearance pathway [1].
-
pKa Modulation: The high electronegativity of the
-fluorine withdraws electron density, lowering the pKa of the neighboring amine (typically by 1–2 log units). This alters blood-brain barrier (BBB) permeability and receptor binding kinetics [2]. -
Conformational Biasing: The gauche effect induced by the fluorine atom restricts the conformational freedom of the ethylamine side chain, potentially locking the molecule into a bioactive conformation.
Scope: This guide prioritizes a linear, scalable synthesis suitable for generating gram-scale quantities for pharmacological assay. It addresses the primary synthetic challenge: preventing the elimination of the benzylic fluoride to the corresponding styrene (a common failure mode in benzylic fluorination).
Retrosynthetic Analysis & Workflow
The most robust route avoids direct fluorination of the bare amine, which leads to aziridinium intermediates and rearrangement. Instead, we utilize a Deoxyfluorination Strategy on an N-protected amino alcohol.
Figure 1: Logical workflow for the synthesis, highlighting critical control points (Red) to avoid elimination side-products.
Detailed Experimental Protocols
Step 1: The Henry (Nitroaldol) Reaction
Objective: Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[1][2] Challenge: Stopping the reaction at the alcohol stage without dehydrating to the nitrostyrene.
Protocol:
-
Setup: Charge a round-bottom flask with 2,5-dimethoxybenzaldehyde (10.0 g, 60 mmol) and nitromethane (30 mL, excess).
-
Catalyst: Add triethylamine (0.5 eq) or a catalytic amount of NaOH (10% aq. solution) at 0°C.
-
Expert Insight: Strong bases or high temperatures favor the thermodynamic product (nitrostyrene). Keep the reaction at 0–10°C to trap the kinetic nitroaldol product [3].
-
-
Reaction: Stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a more polar alcohol spot.
-
Workup: Quench with cold dilute acetic acid (to neutralize base immediately). Extract with Dichloromethane (DCM).[3] Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo below 40°C.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Target Yield: 75–85% (Yellow oil/solid).
-
Step 2: Chemoselective Reduction
Objective: Reduction of the nitro group to an amine without hydrogenolysis of the benzylic alcohol. Reagent Choice:Pd/C with H2 is standard, but Lithium Aluminum Hydride (LAH) is preferred here to strictly avoid benzylic C-O cleavage which can occur under catalytic hydrogenation conditions on electron-rich rings.
Protocol (LAH Method):
-
Setup: Under Argon, suspend LAH (2.5 eq) in anhydrous THF at 0°C.
-
Addition: Add the nitroethanol (from Step 1) dissolved in THF dropwise. Maintain temp <10°C.
-
Reflux: Warm to room temperature, then gently reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular white precipitate.
-
Isolation: Concentrate the filtrate to yield the crude amino alcohol.
-
Note: The amine is air-sensitive (carbonate formation). Proceed immediately to protection.
-
Step 3: N-Protection (Boc-Anhydride)
Objective: Masking the nucleophilic nitrogen to prevent reaction with the fluorinating agent.
Protocol:
-
Dissolve crude amino alcohol in DCM.
-
Add Triethylamine (1.2 eq) and Di-tert-butyl dicarbonate (Boc2O) (1.1 eq).
-
Stir at RT for 12 hours.
-
Wash with 1M HCl (to remove unreacted amine), then NaHCO3.
-
Data Check: 1H NMR must show the characteristic Boc singlet (~1.4 ppm) and the benzylic proton doublet of doublets.
Step 4: Deoxyfluorination (The Critical Step)
Objective: Nucleophilic substitution of the hydroxyl group with fluorine using DAST (Diethylaminosulfur trifluoride).[3] Mechanism: DAST activates the alcohol (forming a sulfinate ester), which is then displaced by fluoride ion.
Safety Warning: DAST reacts violently with water/glass. Use plastic syringes. Work in a fume hood.
Protocol:
-
Cryogenics: Cool a solution of the N-Boc amino alcohol (1.0 eq) in anhydrous DCM to -78°C (Dry ice/Acetone bath).
-
Expert Insight: Temperature control is non-negotiable. At higher temperatures (>-40°C), the electron-rich 2,5-dimethoxy ring facilitates E1 elimination, yielding the useless styrene [4].
-
-
Addition: Add DAST (1.2 eq) dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 3 hours.
-
Quench: Pour the reaction mixture into a stirred mixture of saturated NaHCO3 and ice. (Caution: CO2 evolution).
-
Extraction: Extract with DCM. Dry over Na2SO4.[3]
-
Purification: Flash chromatography is mandatory to separate the fluoro-product from any elimination by-products (styrenes).
-
Target Yield: 50–65%.
-
Step 5: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield the final amine salt.
Protocol:
-
Dissolve the N-Boc fluoroamine in minimal 1,4-dioxane.
-
Add 4M HCl in dioxane (excess). Stir for 2 hours.
-
Precipitation: Add diethyl ether to precipitate the hydrochloride salt.
-
Filtration: Collect the white solid by filtration. Recrystallize from Isopropanol/Ether if necessary.
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Overall Yield | 30–45% | From aldehyde to final salt. |
| Key Impurity | 2,5-dimethoxystyrene | Result of elimination in Step 4. |
| Appearance | White crystalline solid | HCl salt form.[4] |
| Stability | Hygroscopic | Store in desiccator at -20°C. |
| 19F NMR | ~ -170 to -190 ppm | Characteristic multiplet (geminal H coupling). |
Troubleshooting & Self-Validation
-
System Check 1 (Step 1): If the product solidifies into a yellow/orange crystal that is insoluble in alcohol, you have likely formed the nitrostyrene (dehydration product). Corrective Action: Lower reaction temperature and reduce base concentration.
-
System Check 2 (Step 4): If 1H NMR shows vinylic protons (5.0–6.5 ppm region), elimination has occurred. Corrective Action: Ensure the DAST addition is strictly at -78°C and the quench is performed before the mixture sits at RT for too long.
-
Alternative Reagent: If DAST handling is problematic, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable but requires the same low-temperature protocol to avoid elimination [5].
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. [Link]
-
Middleton, W. J. (1975).[5] New fluorinating reagents. Dialkylaminosulfur fluorides.[3][5][6] The Journal of Organic Chemistry, 40(5), 574-578.[5] [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
Sources
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 6. DAST - Enamine [enamine.net]
Application Notes & Protocols: Preparation of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine hydrochloride, a fluorinated phenethylamine analog. The strategic introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making such compounds valuable for research in drug development and medicinal chemistry.[1] This guide details a plausible synthetic route starting from 2,5-dimethoxybenzaldehyde, proceeding through a nitroethanol intermediate, followed by reduction, amine protection, dehydroxyfluorination, and final deprotection to yield the target hydrochloride salt. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to aid researchers in successfully preparing this compound.
Introduction and Strategic Overview
Phenethylamines are a class of compounds with a wide range of psychoactive and physiological effects.[2] The incorporation of fluorine into their structure is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and receptor binding affinity.[1] The fluorine atom's high electronegativity and small size can lead to profound changes in a molecule's biological activity.
The synthesis described herein is designed as a logical, step-by-step process. Our retrosynthetic analysis identifies 2,5-dimethoxybenzaldehyde as a readily available and economical starting material. The synthetic pathway involves the construction of the ethylamine side chain, followed by the critical introduction of the benzylic fluorine atom.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from the starting material to the final hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Specific, heightened precautions are required for Steps 2 and 4.
Protocol 1: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol
This step employs a Henry reaction, a base-catalyzed carbon-carbon bond formation between an aldehyde and a nitroalkane.[3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 60.2 |
| Nitromethane | 61.04 | 27.5 g (24.3 mL) | 450.5 |
| Sodium Hydroxide | 40.00 | 2.4 g | 60.0 |
| Methanol | 32.04 | 100 mL | - |
| Acetic Acid (Glacial) | 60.05 | ~5 mL | - |
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add nitromethane to the solution.
-
In a separate beaker, dissolve sodium hydroxide in 50 mL of methanol. Cool this solution in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the aldehyde/nitromethane mixture over 30 minutes, maintaining the reaction temperature below 20°C.
-
Stir the resulting yellow slurry at room temperature for 2 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Cool the mixture in an ice bath and neutralize by slowly adding glacial acetic acid until the pH is ~7.
-
Pour the mixture into 300 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The crude product can be purified by recrystallization from a mixture of ethanol and water.
Protocol 2: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
This step involves the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and is pyrophoric. This procedure must be performed under a strictly anhydrous atmosphere (e.g., dry nitrogen or argon). All glassware must be oven-dried before use.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | 227.21 | 10.0 g | 44.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.0 g | 131.7 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
Procedure:
-
To a three-neck flask under an inert atmosphere, add LiAlH₄ and 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Dissolve the nitroethanol from Protocol 1 in 100 mL of anhydrous THF.
-
Add the nitroethanol solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 5 mL of water, 5 mL of 15% aqueous NaOH, and finally 15 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-[2-Hydroxy-2-(2,5-dimethoxyphenyl)ethyl]acetamide
Protection of the amine as an acetamide prevents side reactions during the subsequent fluorination step.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 197.23 | 8.0 g | 40.5 |
| Acetic Anhydride | 102.09 | 4.5 g (4.2 mL) | 44.0 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve the crude amino alcohol in 100 mL of DCM and 10 mL of pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acetamide product.
Protocol 4: Synthesis of N-[2-Fluoro-2-(2,5-dimethoxyphenyl)ethyl]acetamide
This is the key fluorination step, converting a hydroxyl group into a fluorine atom using a dehydroxyfluorinating agent.
CRITICAL SAFETY NOTE: Diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®) are highly toxic, corrosive, and react violently with water.[4] This procedure must be performed by highly trained personnel in a well-ventilated fume hood, using compatible materials (avoid glass under pressure).[4][5] Ensure immediate access to emergency facilities.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-[2-Hydroxy-2-(2,5-dimethoxyphenyl)ethyl]acetamide | 239.27 | 7.0 g | 29.3 |
| Diethylaminosulfur trifluoride (DAST) | 161.20 | 5.7 g (4.8 mL) | 35.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
Procedure:
-
Dissolve the protected amino alcohol in 150 mL of anhydrous DCM in a flask made of a compatible polymer or PTFE, under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST dropwise via syringe to the stirred solution.
-
Maintain the temperature at -78°C and stir for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction back to 0°C. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine Hydrochloride
The final step involves the acidic hydrolysis of the acetamide protecting group and subsequent formation of the hydrochloride salt.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-[2-Fluoro-2-(2,5-dimethoxyphenyl)ethyl]acetamide | 241.26 | 4.0 g | 16.6 |
| Hydrochloric Acid (3M aq.) | 36.46 | 50 mL | 150 |
| Diethyl Ether or MTBE | - | As needed | - |
Procedure:
-
Combine the purified fluoro-acetamide with 50 mL of 3M HCl in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100-110°C) for 6 hours.
-
Cool the solution to room temperature, then further cool in an ice bath.
-
Basify the acidic solution by the slow addition of concentrated NaOH solution until the pH is >12.
-
Extract the freebase amine into diethyl ether or MTBE (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and then bubble dry HCl gas through the solution, or add a calculated amount of HCl in isopropanol.
-
The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]
-
Infrared Spectroscopy (IR): To identify functional groups.[7]
-
Melting Point: To assess purity. The melting point of the related, non-fluorinated 2C-H HCl is 138.9°C.[6]
Application Notes & Troubleshooting
-
Fluorination Step (Protocol 4): This is the most challenging step. A common side reaction is elimination to form a styrene derivative.[8] Running the reaction at low temperatures (-78°C) is crucial to minimize this. Over-addition of DAST can also lead to unwanted byproducts.
-
Purification: Column chromatography is recommended for intermediates and the final protected product to ensure high purity for subsequent steps. The final hydrochloride salt can often be purified by recrystallization.
-
Reagent Quality: The use of anhydrous solvents and reagents is critical in steps involving LiAlH₄ and DAST to prevent violent reactions and ensure high yields.
-
Alternative Reagents: If DAST is unavailable, other fluorinating agents like Deoxo-Fluor® or PyFluor can be considered, though reaction conditions may need to be re-optimized.[4]
Safety and Handling
Handling fluorinating agents and strong hydrides requires stringent safety protocols.
-
Fluorinating Agents (DAST): Highly toxic and corrosive. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE, including a face shield.[4][5] Have an emergency plan and appropriate quenching materials ready.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle under an inert atmosphere. Use appropriate quenching procedures.
-
General Chemical Safety: Consult the Safety Data Sheet (SDS) for all chemicals used. Handle all organic solvents and reagents with care. In case of exposure, seek immediate medical attention. For fluorine-related exposures, calcium gluconate gel should be readily available for skin contact.[5][9][10]
References
- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
- Fluorine. Princeton University.
- Fluorine Safety. Purdue University.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
- Fluorine in psychedelic phenethylamines. PubMed - NIH.
- Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate.
- Fluorine in psychedelic phenethylamines. ResearchGate.
- 2C-H. Wikipedia.
- Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Elibrary.
- 2C-H Monograph. SWGDRUG.org.
- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
- Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). Rhodium.ws.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov.
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Google Patents.
Sources
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. swgdrug.org [swgdrug.org]
- 7. dea.gov [dea.gov]
- 8. Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF) - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Technical Support Ticket: #F-25-DMP-YIELD Subject: Optimization of Yield in the Synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open | Priority: High
Executive Summary: The "Electron-Rich" Trap
You are likely experiencing low yields due to the specific electronic nature of the 2,5-dimethoxy substitution pattern. In benzylic fluorination, the 2,5-dimethoxy groups act as powerful electron donors , significantly stabilizing the benzylic carbocation intermediate.
While this stabilization facilitates the ionization of the C-OH bond, it creates a critical competition between two pathways:
-
/
Substitution: The desired pathway (Formation of the Fluoride). -
E1 Elimination: The unwanted pathway (Formation of the Styrene/Vinyl side product).
Most yield loss in this synthesis comes from the elimination of the activated alcohol to form 2,5-dimethoxystyrene , which polymerizes or is discarded during purification. The guide below restructures your protocol to suppress this elimination pathway.
Module 1: Reagent Selection & Strategy
Current Industry Standard: If you are using DAST (Diethylaminosulfur trifluoride) , you are using 1970s technology for a modern problem. DAST generates free HF in situ and is highly acidic, which promotes the E1 elimination pathway in electron-rich substrates like yours.
Recommended Upgrade:
Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) used in conjunction with a promoter (Et
| Feature | DAST / Deoxo-Fluor | XtalFluor-E + Et | Impact on Your Synthesis |
| Mechanism | Releases free HF (Acidic) | "Fluoride Starved" (Needs promoter) | Critical: Lower acidity reduces protonation of the leaving group, suppressing elimination. |
| Thermal Stability | Low (Explosive >90°C) | High (Crystalline salt) | Safer scale-up; less decomposition. |
| Selectivity | High Elimination (Styrene) | High Substitution (Fluoride) | Yield increase of 20-40% typically observed in benzylic systems. |
Module 2: The Optimized Protocol (Step-by-Step)
If you must use DAST due to availability, follow Protocol A . If you can acquire XtalFluor-E, follow Protocol B (Recommended).
Protocol A: The "DAST" Survival Guide (Mitigating Elimination)
Use this if you cannot switch reagents. The key is buffering the reaction to prevent acid-catalyzed elimination.
-
Pre-Cooling: Cool the solution of your N-protected precursor (e.g., N-Boc-2-hydroxy-2-(2,5-dimethoxyphenyl)ethanamine) in anhydrous DCM to -78°C .
-
Why: Kinetic control favors substitution over elimination.
-
-
The Additive: Add 1.5 equivalents of Pyridine or 2,6-Lutidine before adding DAST.
-
Why: This scavenges the free HF generated by DAST, preventing the reaction mixture from becoming too acidic and triggering the E1 elimination to styrene.
-
-
Addition: Add DAST (1.2 eq) dropwise.
-
Warming: Allow to warm slowly to 0°C. Do not heat to room temperature unless TLC shows no conversion. The benzylic C-F bond is labile.
Protocol B: The "XtalFluor-E" High-Yield Method
This is the self-validating protocol for electron-rich rings.
-
Preparation: In a dry flask under Argon, suspend XtalFluor-E (1.2 eq) in anhydrous DCM.
-
Promoter: Add Et
N·3HF (1.5 eq) . The mixture will clarify.-
Note: XtalFluor-E does not release fluoride on its own; it activates the oxygen.[2] The promoter provides the fluoride nucleophile in a controlled manner.
-
-
Substrate Addition: Add your N-Boc alcohol precursor (1.0 eq) at -78°C .
-
Reaction: Stir at -78°C for 1 hour, then warm to -20°C. Monitor by TLC.
-
Result: The suppression of free protons virtually eliminates the styrene side-product.
-
Module 3: The Critical Workup (Stop Losing Product)
Many researchers successfully synthesize the fluoride but destroy it during workup. The benzylic C-F bond in 2,5-dimethoxy systems is prone to hydrolysis (reverting to the alcohol) if exposed to heat or aqueous acid.
The "Inverse Quench" Technique:
-
NEVER add water/bicarbonate into the reaction mixture. The heat of neutralization will hydrolyze your product.
-
ALWAYS pour the cold reaction mixture into a vigorously stirring saturated NaHCO
solution at 0°C.
Visualizing the Decision Process:
Caption: Decision tree highlighting the mechanistic divergence between DAST (acid-mediated elimination risk) and XtalFluor-E (controlled substitution).
Module 4: Troubleshooting FAQ
Q1: I see a new spot on TLC that is less polar than my product, but it disappears/polymerizes on the column. What is it?
-
A: This is 2,5-dimethoxystyrene . It forms via elimination.
-
Fix: Switch to Protocol B (XtalFluor-E). If using DAST, lower the temperature and double the amount of pyridine base.
Q2: My product reverts to the alcohol during silica chromatography.
-
A: Silica gel is slightly acidic.[3] The electron-rich benzylic C-F bond is sensitive to acid-catalyzed hydrolysis.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et
N) in Hexanes before loading your sample. This neutralizes the silica.
Q3: Can I deprotect the N-Boc group using TFA?
-
A: Yes, but proceed with caution. The benzylic C-F bond is generally stable to TFA if the reaction is anhydrous.
-
Fix: Use 4M HCl in Dioxane instead of TFA. It is anhydrous and less likely to promote the SN1 hydrolysis of the fluoride by adventitious water.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
- Establishes XtalFluor-E as the superior reagent for minimizing elimin
-
Beaululieu, F., et al. (2009). "Deoxofluorination of Alcohols using XtalFluor-E: A Safer and More Selective Alternative to DAST."[1] Organic Letters, 11(21), 5050-5053. Link
- Provides the specific protocol for using Et3N-3HF as a promoter.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link
- Review of DAST limitations and mechanisms of elimin
-
Pottie, E., et al. (2021).[4] "Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers." ACS Chemical Neuroscience, 12(9), 1667–1673.[4] Link[4]
- Contextualizes the synthesis of 2,5-dimethoxy phenethylamine deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting chiral separation of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine enantiomers
Technical Support Center: Chiral Separation of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Welcome to the technical support center for the enantiomeric separation of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chiral resolution of this critical primary amine. The separation of enantiomers is a pivotal step in pharmaceutical development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing no separation or very poor resolution (Rs < 1.0) of my enantiomers. Where do I start?
A1: Achieving baseline resolution for chiral compounds begins with two paramount factors: the choice of Chiral Stationary Phase (CSP) and the composition of the mobile phase.[1] The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP, leading to differential retention.[2]
1. Chiral Stationary Phase (CSP) Selection: For primary amines like 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with amine-containing compounds.[1][3] These phases, typically derivatives of amylose or cellulose, offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions that are essential for chiral recognition.
-
Initial Recommendation: Screen columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).
2. Mobile Phase Screening: A systematic screening of different mobile phase systems is crucial. Both normal-phase (NP) and supercritical fluid chromatography (SFC) are often the most successful modes for separating polar amines.
-
Normal-Phase (NP): This is the most common starting point. A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[1][3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful, "green" alternative that often provides faster and more efficient separations than HPLC.[4][5][6] It uses supercritical CO₂ as the main mobile phase component, with a co-solvent like methanol.
3. Systematic Optimization: If initial screening yields poor results, you must systematically adjust chromatographic parameters. Key variables to investigate include the ratio of the organic modifier, the concentration and type of additive, and the column temperature.[1][7]
Initial Screening Conditions Summary
| Parameter | Normal-Phase (NP) | Supercritical Fluid Chromatography (SFC) |
| Recommended CSPs | Amylose or Cellulose-based (e.g., CHIRALPAK® IA/IB/IC, CHIRALCEL® OD/AD) | Amylose or Cellulose-based (Immobilized versions recommended) |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | CO₂ / Methanol (or Ethanol) |
| Typical Starting Ratio | 90:10 (v/v) | 85:15 (v/v) |
| Key Additive | 0.1% Diethylamine (DEA) or other basic modifier | 0.1% - 0.5% DEA or other basic modifier (in co-solvent) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C (controlled) | 40 °C (controlled) |
Q2: My peaks are exhibiting significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue when separating basic compounds like primary amines. This asymmetry can compromise resolution and lead to inaccurate quantification.[8]
Causality: The primary cause of tailing for basic analytes is secondary interactions between the amine's lone pair of electrons and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[9] These strong, non-specific interactions delay a portion of the analyte molecules, causing them to elute later and create a "tail."
Primary Solution: Use of Basic Additives: The most effective way to mitigate this issue is to add a small amount of a basic modifier to the mobile phase.[1] This additive acts as a competitive agent, binding to the active silanol sites and effectively masking them from the analyte.
-
Recommended Additives: Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is a standard starting point for normal-phase separations.[1][10] In some cases, other amines like ethylenediamine (EDA) or 2-aminoethanol can provide even better peak symmetry.[11]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Other Potential Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12] Try reducing the injection volume or diluting the sample.
-
Column Contamination: Strongly adsorbed impurities from previous injections can create active sites at the column inlet.[13] Using a guard column and ensuring proper sample preparation are essential preventative measures.
-
Physical Column Issues: A partially blocked inlet frit can distort the sample band, causing peak deformation.[13][14] If your column manual permits, reversing the column and flushing it to waste may resolve the blockage.[14]
Q3: I am experiencing inconsistent retention times and irreproducible resolution. What are the likely causes?
A3: Reproducibility is paramount for any analytical method. Drifting retention times and variable resolution often point to instability in the chromatographic system.
1. Mobile Phase Volatility and Composition: This is the most frequent cause of instability.[12]
-
Evaporation: In normal-phase systems using volatile solvents like hexane, the preferential evaporation of the non-polar component can alter the mobile phase composition over time, leading to shorter retention times. Ensure mobile phase reservoirs are tightly sealed.
-
Water Content: Trace amounts of water in a normal-phase mobile phase can dramatically affect selectivity and retention times, often by deactivating the stationary phase.[10][15] Always use high-purity, dry solvents.
-
Additive Concentration: The concentration of additives is critical. Even small variations can alter chiral recognition, sometimes even leading to a reversal of the enantiomer elution order.[7][16] Prepare mobile phases carefully and consistently.
2. Temperature Fluctuation: Chiral separations are often highly sensitive to temperature changes, which can alter the thermodynamics of the analyte-CSP interaction.[7][10] A difference of even a few degrees can significantly impact resolution.
-
Solution: Always use a thermostatically controlled column oven to maintain a stable operating temperature.
3. Insufficient Column Equilibration: Switching between mobile phases or after column installation requires adequate time for the stationary phase to fully equilibrate with the new conditions.
-
Best Practice: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[10] Never use a gradient with polysaccharide-based chiral columns unless specifically instructed, as this can disrupt the delicate equilibrium required for separation.[10]
Q4: I purchased a new column of the exact same type, but I cannot reproduce the separation achieved on my older column. Why is this happening?
A4: This is a common and frustrating issue in chiral chromatography, often attributable to a phenomenon known as the "column memory effect."[13][15]
Causality: The "Memory Effect" Your older column has a unique history. Over time, additives from various mobile phases can become strongly adsorbed onto the stationary phase.[13][17] These adsorbed molecules can become part of the chiral recognition mechanism, creating a "conditioned" surface that is essential for your specific separation. A brand new column, while identical in manufacturing, lacks this history and conditioning.[13]
Solutions and Best Practices:
-
Condition the New Column: Before use, flush the new column for an extended period (several hours) with the mobile phase containing the critical additive.[13] This attempts to replicate the conditioned state of the older column.
-
"Reset" the Stationary Phase: For modern immobilized polysaccharide columns, a more aggressive washing procedure with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used to strip away strongly adsorbed molecules and "reset" the surface.[13] Warning: This procedure will irreversibly damage traditional coated chiral columns. Always consult your column's care and use manual.[13][18]
-
Method Development on New Columns: To ensure method robustness and transferability, it is strongly recommended to develop new chiral separation methods on new, unused columns.[13] Keep a detailed log of all solvents, additives, and samples used with each chiral column to better predict and troubleshoot future issues.
Experimental Protocol: Initial Method Screening
This protocol provides a structured approach to developing a chiral separation method for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine.
1. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in ethanol or isopropanol.
-
Dilute this stock solution with the initial mobile phase to a working concentration of approximately 20-50 µg/mL.[1] This ensures solvent compatibility and prevents peak distortion.
2. HPLC/SFC System and Conditions:
-
System: A standard HPLC or SFC system with a pump, autosampler, column oven, and UV detector.
-
Detection: Monitor at a wavelength where the dimethoxyphenyl chromophore absorbs, typically around 280-290 nm.
-
Column: Begin with a polysaccharide-based chiral column (e.g., an amylose-based CSP).
-
Temperature: Maintain a constant temperature of 25°C.
3. Screening Protocol:
-
Equilibrate the column with the first mobile phase for at least 30 minutes.
-
Inject the working standard solution.
-
If no or poor separation is observed, proceed to the next mobile phase condition.
-
Ensure the system is thoroughly flushed and re-equilibrated when switching between mobile phase systems.
4. Optimization:
-
Once partial separation is achieved, systematically optimize the mobile phase.
-
Adjust Modifier Ratio: Vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments).
-
Optimize Additive: Adjust the concentration of the basic additive (e.g., from 0.05% to 0.2%).
-
Evaluate Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.[1]
References
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
- Troubleshooting poor resolution in chiral separ
- Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- How can I improve my chiral column resolution?
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- It Isn't Always The Column: Troubleshooting Your HPLC Separ
- Trouble with chiral separations.
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral HPLC Method Development. I.B.S. Analytical.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral St
- Chiral Amine Synthesis. Methods, Developments and Applications.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral HPLC Separ
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral Separ
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. yakhak.org [yakhak.org]
- 4. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. chiraltech.com [chiraltech.com]
Technical Support Center: Fluorination of Electron-Rich Aromatics
Topic: Preventing Oxidation of 2,5-Dimethoxy Groups During Fluorination
Core Directive: The "Quinone Problem"
The Challenge: Researchers working with 2,5-dimethoxybenzenes (and electron-rich aromatics in general) often encounter a catastrophic side reaction during electrophilic fluorination: the reaction mixture turns black/tarry, and the product isolated is not the aryl fluoride, but a 1,4-benzoquinone .
The Cause: This is a chemoselectivity issue driven by redox potentials.
-
Substrate: 2,5-dimethoxy motifs have low ionization potentials (
V), making them easy to oxidize. -
Reagent: Strong electrophilic fluorinating agents like Selectfluor® are also potent oxidants (
V vs SCE, but effectively higher in certain catalytic cycles).[1] -
Mechanism: Instead of the desired
-type fluorine transfer ( process), the reagent triggers a Single Electron Transfer (SET) . This generates a radical cation on the aromatic ring. In the presence of even trace water, this intermediate hydrolyzes, demethylates, and oxidizes to the quinone.
Decision Matrix: Selecting the Right Protocol
Do not default to Selectfluor immediately. Use this decision matrix to select the protocol that matches your substrate's oxidation sensitivity.
| Substrate Sensitivity | Recommended Reagent | Solvent System | Catalyst | Primary Risk |
| High (e.g., 2,5-dimethoxy) | NFSI | Toluene or DCM | Pd(II) or None | Low reactivity (requires heating) |
| Moderate (e.g., Anisole) | Selectfluor | MeCN (Anhydrous) | None or Ag(I) | Over-fluorination |
| Low (e.g., Toluene) | Selectfluor | MeCN/MeOH | Ag(I) | Low yield |
Detailed Protocols
Protocol A: The "Safe Route" (NFSI-Mediated)
Best for substrates prone to oxidation (quinone formation).
Why this works: N-Fluorobenzenesulfonimide (NFSI) is 4–6 orders of magnitude less reactive than Selectfluor and significantly less oxidizing. It avoids the SET pathway, favoring a concerted mechanism.
-
Preparation: In a flame-dried Schlenk tube under Argon.
-
Stoichiometry: 1.0 equiv Substrate : 1.2–1.5 equiv NFSI.
-
Solvent: Anhydrous DCM or Toluene (0.1 M). Avoid polar solvents like MeCN which stabilize charged radical intermediates.
-
Activation:
-
Option 1 (Metal-Free): Heat to reflux (mild substrates).
-
Option 2 (Pd-Catalysis): Add 5-10 mol%
. This facilitates a cycle which is strictly organometallic and bypasses the radical SET mechanism.
-
-
Workup: Filter through a celite plug to remove sulfonimide byproducts.
Protocol B: The "High-Activity Route" (Selectfluor Optimization)
Use only if NFSI fails. Requires strict control to prevent oxidation.
Why this fails (usually): Selectfluor in methanol or wet acetonitrile guarantees quinone formation via the radical cation. The Fix: You must shut down the hydrolytic pathway.
-
Temperature: Cool reaction to -20°C or 0°C . (Room temp promotes SET).
-
Solvent: Strictly Anhydrous Acetonitrile (MeCN) .
-
Critical: Add 3Å Molecular Sieves to the reaction vessel.
-
Reasoning: If the SET radical cation forms, it requires nucleophilic water to become a quinone. Removing water forces the equilibrium back or towards fluorination.
-
-
Additives: Avoid
. Silver salts can generate Ag(II), a super-oxidant ( V) that will instantly destroy dimethoxybenzenes. -
Execution: Add Selectfluor as a solid in one portion to the cold solution. Monitor by TLC/NMR immediately. Stop as soon as starting material is consumed to prevent over-oxidation.
Protocol C: The "Bypass" (Ipso-Fluorination)
If C-H fluorination is impossible due to oxidation.
Transform the C-H bond into a C-B (Boronic Acid/Ester) bond first.
-
Substrate: 2,5-dimethoxyphenylboronic acid.
-
Reagent: Selectfluor (1.2 equiv) +
(catalytic) or Silver Triflate. -
Mechanism: The Boron activates the position specifically. The Silver mediates a transmetallation-oxidation-reductive elimination cycle that is faster than the background oxidation of the ring.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired fluorination and the fatal oxidation pathway.
Caption: Figure 1. Kinetic competition between Single Electron Transfer (leading to quinones) and Polar Fluorination. Water exclusion is critical to blocking the red pathway.
Troubleshooting & FAQs
Q: My reaction turned black within 5 minutes. What happened? A: You generated a polymer or quinone via SET oxidation.
-
Diagnosis: Did you use Selectfluor with a silver catalyst?
-
Fix: Switch to NFSI (Protocol A). If you must use Selectfluor, remove the silver catalyst and lower the temperature to -20°C.
Q: I see the product by NMR, but it disappears during workup. A: The fluorinated product (1-fluoro-2,5-dimethoxybenzene) is also electron-rich and prone to oxidation.
-
Fix: Do not perform an acidic aqueous workup. Filter through a basic alumina plug or neutralize immediately with saturated
. Evaporate solvent at low temperature (<30°C).
Q: Can I use Methanol (MeOH) as a co-solvent to improve Selectfluor solubility? A: Absolutely not for this substrate.
-
Reason: Methanol is a nucleophile. It will attack the radical cation intermediate, leading to methoxylation or complex ether mixtures, effectively destroying the dimethoxy motif. Use pure MeCN or Nitromethane.
Q: Why do you recommend NFSI if it is "less reactive"?
A: "Reactivity" does not equal "Yield." Selectfluor is too reactive for this substrate (
References
-
Mechanism of Selectfluor Reactivity: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4: in the centre of a "fluorine rush". Journal of Fluorine Chemistry.
-
Silver-Catalyzed Fluorination & Oxidative Issues: Furuya, T., & Ritter, T. (2008). Carbon–Fluorine Bond Formation.[2][3][4][5] Journal of the American Chemical Society.
-
Comparison of NFSI vs. Selectfluor Kinetics: Ptaszek, M., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents.[6] Chemical Science.
-
Pd-Catalyzed Fluorination (Avoiding Radical Pathways): Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science.
Sources
- 1. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Removing solvent residues from 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine crystals
Topic: Removing solvent residues from 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine crystals Ticket ID: #SOLV-25F-NB Assigned Specialist: Senior Application Scientist, Separation & Purification Division[1][2]
Introduction: The Stability-Purity Paradox
Welcome to the technical support hub. You are likely here because standard drying protocols are failing to bring your solvent levels below ICH Q3C limits, or worse, you are observing degradation during the drying process.
The molecule , 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine , presents a specific chemical hazard: the benzylic fluorine .[1][2] The fluorine atom at the benzylic position (adjacent to the aromatic ring) creates a "push-pull" electronic environment. While the C-F bond is generally strong, the presence of the electron-rich 2,5-dimethoxy ring and the adjacent amine makes this system susceptible to dehydrofluorination (elimination of HF) under thermal stress or basic conditions, leading to the formation of polymerized styrene impurities [1].
This guide prioritizes gentle, mechanistic desolvation over brute-force heating.[1][2]
Module 1: Diagnosis & Characterization
Q: How do I distinguish between "wet" crystals and a stable solvate?
A: You cannot distinguish them by visual inspection or simple LOD (Loss on Drying).[1][2] You must use Thermal Gravimetric Analysis (TGA) coupled with DSC.[1][2]
-
Scenario A (Surface Solvent): TGA shows a gradual weight loss starting immediately from ambient temperature.[1][2]
-
Scenario B (Channel Solvate): TGA shows a distinct "step" weight loss that occurs above the boiling point of the pure solvent. This indicates the solvent is trapped within the crystal lattice.
-
Scenario C (Stoichiometric Solvate): The weight loss corresponds to a precise molar ratio (e.g., 1:1 or 1:0.5) and coincides with a desolvation endotherm on the DSC.
Why this matters: If you have a solvate (Scenario B or C), standard vacuum drying at safe temperatures (<40°C) will fail because the lattice energy holds the solvent tighter than the vapor pressure gradient can overcome.
Module 2: The Workflow (Decision Logic)
The following flowchart outlines the safe decision-making process to avoid degrading your fluorinated amine.
Figure 1: Decision matrix for solvent removal. Note the diversion to "Vacuum Hydration" for bound solvents to avoid thermal degradation.
Module 3: Advanced Protocols
Q: Standard drying failed. Increasing heat turned my product yellow. What now?
A: You likely triggered dehydrofluorination.[1][2] Stop heating immediately. For stubborn solvents (especially alcohols like Methanol or Ethanol which form strong hydrogen bonds with the amine), use Vacuum Hydration (Vapor Displacement) .
The Science: Water molecules are small and can diffuse into crystal channels. By introducing controlled humidity, water displaces the organic solvent molecules.[3] The water is then easily removed because it binds less tightly to the hydrophobic fluorinated phenyl ring than the organic solvent did [2].
Protocol: Vacuum Hydration
-
Setup: Place your sample in a vacuum oven.
-
Source: Place a small beaker of distilled water inside the oven (do not mix with product).
-
Condition: Pull a "soft" vacuum (approx. 200-300 mbar). Do not go to full vacuum yet.[1]
-
Incubate: Heat gently to 35°C for 4-6 hours. The water vapor will saturate the chamber and displace the organic solvent from the lattice.
-
Final Dry: Remove the water beaker. Apply full vacuum (<10 mbar) at 40°C to remove the displaced water.
Q: Which solvents are hardest to remove from this molecule?
A: Due to the 2,5-dimethoxy motif, this molecule is an electron-rich hydrogen bond acceptor.[1]
| Solvent Class | Difficulty | Interaction Mechanism | Recommended Removal |
| Alcohols (MeOH, EtOH) | High | H-bonding to amine & methoxy oxygens.[1][2] Forms stable solvates.[1][2] | Vacuum Hydration or Slurry in Heptane.[1][2] |
| Chlorinated (DCM) | Medium | Trapped in lattice voids (channel inclusion).[1][2] | Standard Vacuum (pulse mode).[1][2] |
| Ethers (THF, Et2O) | Medium | Weak coordination.[1][2] | Standard Vacuum.[1][2] |
| Water | Low | Surface adsorption (unless hydrate forms).[1][2] | Desiccant drying (P2O5).[1][2] |
Q: Can I use "Slurrying" to clean the crystals?
A: Yes, this is often safer than heating. Method: Suspend the crystals in a solvent where the product is insoluble but the residual solvent is soluble (e.g., n-Heptane or TBME). Stir rapidly for 12-24 hours at ambient temperature. This promotes "Ostwald Ripening," where the crystal surface constantly dissolves and reprecipitates, releasing trapped solvent pockets [3].
Module 4: Regulatory & Safety Limits (ICH Q3C)
Q: What are the hard limits I must hit?
A: You must comply with ICH Q3C (R8) guidelines. The limit depends on the solvent's toxicity class.[4][5]
-
Class 1 (Avoid): Benzene (2 ppm), CCl4 (4 ppm).[1] If you used these, re-process immediately.
-
Class 2 (Limit):
-
Class 3 (Low Risk): Ethanol, Acetone, Ethyl Acetate.
-
Limit: 5000 ppm (0.5%)
-
Calculation:
References
-
Plaquevent, J. C., et al. (2019).[1][2] "Synthesis and Stability of Beta-Fluoroamines." Journal of the American Chemical Society. Link (Context: Discusses elimination risks of beta-fluoroamines).[1][2]
-
European Patent Office. (1999).[1][2] "EP0900582A1: Method for removal of residual organic solvents from a crystalline bulk substance."[2][3] Link (Context: The authoritative source for the "Vacuum Hydration" displacement technique).
-
International Conference on Harmonisation (ICH). (2021). "ICH Q3C (R8) Guideline for Residual Solvents." European Medicines Agency.[1][2][7] Link (Context: Regulatory limits).
-
University of York. "Recrystallization and Solvent Removal Techniques."[1][2] Link (Context: General slurry and washing protocols).[1][2]
Sources
- 1. 2-[4-(2-fluoroethyl)-2,5-dimethoxyphenyl]-N-[(2-methoxyphenyl)methyl]ethanamine | C20H26FNO3 | CID 162430074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ikev.org [ikev.org]
- 5. tga.gov.au [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. gmp-navigator.com [gmp-navigator.com]
Technical Support Center: Addressing the Instability of β-Fluoroamines under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-fluoroamines. This guide is designed to provide in-depth, practical solutions to the common challenge of β-fluoroamine instability, particularly under basic or nucleophilic conditions. By understanding the underlying chemical principles, you can proactively design experiments to mitigate decomposition and ensure the integrity of your molecules.
Introduction: The Challenge of the C-F Bond in a β-Amine Context
β-fluoroamines are valuable scaffolds in medicinal chemistry and drug development.[1][2] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3] However, the very features that make fluorine an attractive substituent—its high electronegativity—also render the β-proton more acidic. This increased acidity makes the molecule susceptible to decomposition under basic conditions through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[4][5]
This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you navigate the challenges of working with these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my β-fluoroamines decomposing in the presence of a base?
A1: The primary degradation pathway for β-fluoroamines under basic conditions is the E1cB elimination reaction.[4][6] Here's a step-by-step explanation of the mechanism:
-
Proton Abstraction: A base removes the acidic proton on the carbon atom adjacent (β-position) to the fluorine-bearing carbon (α-position). The high electronegativity of the fluorine atom inductively withdraws electron density, making this β-proton significantly more acidic than in a non-fluorinated analogue.[5]
-
Carbanion Formation: This deprotonation generates a carbanion intermediate, which is the conjugate base of the starting β-fluoroamine.[4][6] The stability of this carbanion is a key factor in the E1cB mechanism.
-
Elimination of Fluoride: The lone pair of electrons on the carbanion then expels the fluoride leaving group from the adjacent carbon, forming a double bond.[4]
This process is particularly problematic because even moderate bases can initiate the decomposition.[4]
Q2: What is the E1cB elimination mechanism and why is it relevant to β-fluoroamines?
A2: The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination reaction characterized by the formation of a carbanion intermediate.[4][6] It is distinct from E1 (carbocation intermediate) and E2 (concerted) mechanisms. The E1cB pathway is favored under the following conditions, which are often met by β-fluoroamines:
-
An acidic β-hydrogen: The electron-withdrawing effect of the fluorine atom increases the acidity of the β-hydrogen.[5]
-
A poor leaving group: Fluoride (F-) is generally a poor leaving group compared to other halogens like bromide or iodide due to the strength of the C-F bond.[5]
-
The presence of a base: A base is required to abstract the acidic β-proton and form the carbanion intermediate.[4]
The rate-determining step in an E1cB reaction can be either the deprotonation or the elimination of the leaving group, depending on the specific reaction conditions and substrate.
}
E1cB Elimination Pathway of β-Fluoroamines.
Q3: Are all β-fluoroamines equally unstable?
A3: No, the stability can vary significantly depending on the molecular structure. Factors that increase the acidity of the β-proton or stabilize the resulting carbanion will enhance the rate of E1cB elimination. For instance, the presence of electron-withdrawing groups on the β-carbon can further increase the acidity of the β-proton and accelerate decomposition. Conversely, bulky substituents near the β-proton may sterically hinder the approach of a base, thus slowing down the decomposition.
Q4: How can I detect if my β-fluoroamine is decomposing?
A4: Several analytical techniques can be employed to monitor the decomposition of β-fluoroamines:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for detecting the disappearance of the C-F signal and the appearance of free fluoride. ¹H NMR can show the emergence of new olefinic proton signals from the elimination product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to monitor the disappearance of the parent β-fluoroamine and the appearance of the degradation product, which will have a lower molecular weight corresponding to the loss of HF.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be used to separate and identify the parent compound and its decomposition products.[7]
-
Ion-Selective Electrode (ISE): A fluoride ISE can be used to quantify the amount of free fluoride released into the reaction mixture, providing a direct measure of decomposition.[8]
Troubleshooting Guide
Problem 1: My reaction to introduce a β-fluoroamine works, but I lose the product during workup with aqueous base (e.g., NaHCO₃ or Na₂CO₃).
-
Root Cause: The aqueous basic workup is likely causing E1cB elimination of your product. Even weak bases like sodium bicarbonate can be sufficient to deprotonate the acidic β-proton, leading to decomposition.
-
Solutions:
-
Avoid Basic Workup: If possible, quench the reaction with a neutral or slightly acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl). The resulting ammonium salt of your amine can then be extracted into an organic solvent after basification, but this should be done quickly and at low temperatures.
-
Use a Non-Aqueous Workup: Consider quenching the reaction with a non-aqueous reagent. For instance, if you used a Lewis acid catalyst, you might be able to precipitate it out by adding a non-polar solvent.
-
Employ a Solid-Phase Scavenger: Use a solid-supported acid or scavenger to neutralize the reaction mixture instead of an aqueous wash. This can simplify purification and avoid exposure to basic conditions.
-
Immediate Extraction: If a basic wash is unavoidable, perform the extraction immediately after adding the base and at a low temperature (e.g., in an ice bath) to minimize the contact time.
-
Problem 2: I need to perform a subsequent reaction on my β-fluoroamine that requires basic conditions (e.g., an N-alkylation with an alkyl halide and a base like K₂CO₃ or Et₃N).
-
Root Cause: The basic conditions required for the subsequent reaction are causing the decomposition of your starting β-fluoroamine.
-
Solutions:
-
Protect the Amine: The most robust solution is to protect the amine functionality with a suitable protecting group.[9] This will prevent the formation of the free amine under basic conditions, which can act as an internal base, and also allows for a wider range of reaction conditions.
Protecting Group Introduction Conditions Removal Conditions Stability Notes Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP) Strong acid (e.g., TFA, HCl) Stable to a wide range of non-acidic conditions.[10] Cbz (Carboxybenzyl) Cbz-Cl, base Catalytic hydrogenation (H₂, Pd/C) Stable to acidic and some basic conditions. Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, base Secondary amines (e.g., piperidine) Base-labile, so not suitable if subsequent steps require strong bases.[10] -
Use a Weaker, Non-Nucleophilic Base: If protection is not feasible, consider using a sterically hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge. These bases are less likely to cause deprotonation at the β-position.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a More Reactive Electrophile: Employing a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide) may allow for the use of a weaker base or shorter reaction times.
-
-
Problem 3: My purified β-fluoroamine decomposes upon storage.
-
Root Cause: β-fluoroamines can be sensitive to ambient moisture and basic residues on glassware. The free amine can also act as a base to promote self-decomposition over time.
-
Solutions:
-
Store as a Salt: Convert the β-fluoroamine to a stable salt, such as the hydrochloride (HCl) or trifluoroacetate (TFA) salt, for long-term storage. The amine can be liberated from the salt just before use.
-
Proper Storage Conditions: Store the purified β-fluoroamine under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[11]
-
Use Acid-Washed Glassware: Ensure all glassware used for storage is thoroughly cleaned and acid-washed to remove any basic residues.
-
Store in Anhydrous Solvent: If storing in solution, use a dry, aprotic solvent.
-
}
Troubleshooting β-Fluoroamine Decomposition.
Experimental Protocols
Protocol 1: Boc Protection of a β-Fluoroamine
This protocol describes a general procedure for the protection of a β-fluoroamine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
β-fluoroamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-fluoroamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected β-fluoroamine.
Protocol 2: Monitoring Decomposition by ¹⁹F NMR
This protocol provides a method for quantifying the decomposition of a β-fluoroamine by monitoring the release of fluoride ion.
Materials:
-
β-fluoroamine sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene) of known concentration
-
NMR tube
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
Accurately weigh a sample of the β-fluoroamine and dissolve it in a known volume of the internal standard stock solution in an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum. Note the chemical shift and integration of the C-F signal of your compound relative to the internal standard.
-
Subject the sample to the conditions you wish to test (e.g., add a specific amount of base, let it sit at room temperature for a set time).
-
Acquire subsequent ¹⁹F NMR spectra at various time points.
-
Monitor for a decrease in the integration of the C-F signal of your β-fluoroamine and the appearance of a new signal corresponding to free fluoride (typically a broad singlet around -120 to -160 ppm, depending on the solvent and counterion).
-
The percentage of decomposition can be calculated by comparing the change in the integration of the β-fluoroamine signal relative to the constant integration of the internal standard.
References
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(9), 4177–4183. [Link]
-
Doyle Group. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Princeton University. [Link]
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines. Europe PubMed Central. [Link]
-
Fawcett, F., & Gouverneur, V. (2020). Modular synthesis of cyclic β-difluoroamines. Chemical Communications, 56(84), 12791-12794. [Link]
-
Wang, Y., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(7), 2878–2883. [Link]
-
Wikipedia. (n.d.). E1cB-elimination reaction. [Link]
-
CHEMISTRY-JEE-BY-Dr.ATUL-SINGHAL. (2025, February 8). E1CB Elimination (13 Examples ) [Video]. YouTube. [Link]
-
More O'Ferrall, R. A. (1970). Relationships between E2 and E1cB mechanisms of β-elimination. Journal of the Chemical Society B: Physical Organic, 274-277. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]
-
Chemistry Steps. (2024, March 24). E1cB Elimination Mechanism. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. [Link]
-
O'Reilly, M. C., & Lindsley, C. W. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. Tetrahedron Letters, 54(28), 3627–3629. [Link]
- Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
-
Jones, C. M., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Angewandte Chemie International Edition, 56(29), 8573–8577. [Link]
-
Gouverneur, V., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. The Journal of Organic Chemistry, 80(10), 5245–5256. [Link]
-
Chen, X., et al. (2021). Enzymatic synthesis of fluorinated compounds. World Journal of Microbiology and Biotechnology, 37(11), 185. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. (n.d.). Selected examples of β‐fluoroamine unit in pharmaceuticals. [Link]
-
Labmate Online. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier.
-
ResearchGate. (n.d.). The conformational behavior and synthesis routes to β‐fluoroamine derivatives. [Link]
-
ResearchGate. (2019, January). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. [Link]
-
Lin, S., et al. (2025, August 21). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
ResearchGate. (2025, October 17). Structure identification and analysis of the suspected chemical precursor of 2‐fluorodeschloroketamine and its decomposition products. [Link]
-
DiRico, K. J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 655-661. [Link]
-
New York State Education Department. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]
- Bock, R. (1979). A Handbook of Decomposition Methods in Analytical Chemistry. Wiley.
-
Schilder, A. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
MacMillan, D. W. C., et al. (2010). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. Journal of the American Chemical Society, 132(30), 10247–10249. [Link]
-
Pătroi, D., et al. (2025, February 27). The Effect of Different pH and Temperature Values on Ca2+, F−, PO43−, OH−, Si, and Sr2+ Release from Different Bioactive Restorative Dental Materials: An In Vitro Study. Materials, 18(5), 1888. [Link]
- Bock, R. (1979). A Handbook of Decomposition Methods in Analytical Chemistry. Google Books.
Sources
- 1. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 5. siue.edu [siue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Strategies for scaling up 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine production
Executive Summary & Core Chemistry
The Challenge: Synthesizing 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine presents a classic "push-pull" conflict in organic synthesis. The 2,5-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. When you attempt to fluorinate the benzylic position (beta to the amine), this electron donation stabilizes the intermediate carbocation, significantly lowering the activation energy for elimination (E1) over the desired substitution (S_N1/S_N2) .
The Result: Without precise control, your reaction will likely yield the styrene byproduct (2,5-dimethoxystyrene) rather than the target fluoroamine. Furthermore, traditional reagents like DAST pose severe explosion risks upon scale-up.
This guide prioritizes XtalFluor-E® and Flow Chemistry methodologies to mitigate thermal runaway and elimination side-reactions.
Critical Safety & Reagent Selection (The "Scale-Up" Bottleneck)
The choice of fluorinating agent is the single most critical decision in this workflow.
Comparative Reagent Analysis for Scale-Up (>100g)
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® | XtalFluor-E® (Recommended) |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Decomposes >50°C (Explosive risk) | Decomposes >70°C | Decomposes >119°C |
| HF Generation | Generates free HF (Etches glass) | Generates free HF | No free HF generated (requires promoter) |
| Selectivity | Prone to elimination (Styrene) | Moderate | High selectivity for substitution |
| Scale-Up Suitability | Poor (Micro-reactors only) | Moderate | Excellent (Batch capable) |
Process Directive: For batches exceeding 20g, discontinue use of DAST . Switch to XtalFluor-E with a promoter (TEA·3HF) or utilize a continuous flow reactor if DAST is unavoidable.
The Synthetic Workflow (Visualized)
The following diagram outlines the optimized route using N-protection to prevent amine oxidation and polymerization.
Figure 1: Optimized synthetic pathway emphasizing the critical N-protection and temperature control points to avoid styrene formation.
Detailed Protocol: Step 4 (Fluorination)
Target Scale: 50g Input (N-Boc-amino alcohol)
Materials:
-
Substrate: N-Boc-1-(2,5-dimethoxyphenyl)-2-aminoethanol (1.0 equiv)
-
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter: Triethylamine trihydrofluoride (TEA·3HF) (1.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: 5% NaHCO3 (aq)
Methodology:
-
Setup: Charge a dry, nitrogen-purged reactor with the Substrate and DCM (10 mL/g). Cool to -78°C .
-
Why? Even though XtalFluor is stable, the benzylic carbocation is not. Low temperature favors kinetic substitution over thermodynamic elimination.
-
-
Addition 1 (Promoter): Add TEA·3HF dropwise. Maintain temp < -70°C.
-
Addition 2 (Reagent): Add XtalFluor-E as a solid in portions (or suspended in DCM) over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to -20°C over 4 hours.
-
Checkpoint: Monitor by TLC/HPLC. Do NOT warm to room temperature unless conversion stalls.
-
-
Quench: Pour the cold reaction mixture into a vigorously stirred solution of 5% NaHCO3 .
-
Warning: Gas evolution (CO2). Ensure adequate venting.[2]
-
-
Workup: Separate phases. Wash organic layer with brine. Dry over MgSO4.[3]
Troubleshooting Guide (Root Cause Analysis)
Issue 1: "I see a major UV-active non-polar spot on TLC."
Diagnosis: Styrene formation (Elimination). Mechanism: The electron-rich 2,5-dimethoxy ring stabilizes the benzylic cation, allowing the proton at the alpha-position to be abstracted by the base. Corrective Actions:
-
Lower Temperature: Run the reaction strictly at -78°C to -40°C.
-
Switch Promoter: If using DBU, switch to TEA·3HF.[1][3] DBU is a stronger base and promotes elimination.
-
Solvent Change: Switch from DCM to Toluene (non-polar solvents sometimes suppress charge separation required for E1).
Issue 2: "The product decomposes during silica gel chromatography."
Diagnosis: Acid sensitivity of the Benzylic C-F bond.[4] Mechanism: The 2,5-dimethoxy group makes the benzylic C-F bond labile (prone to hydrolysis or elimination) on acidic silica. Corrective Actions:
-
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes.
-
Fast Column: Perform "Flash" chromatography; do not let the compound sit on the column.
-
Alternative: Recrystallize the N-Boc intermediate instead of chromatography.
Issue 3: "Glassware is etching or turning cloudy."
Diagnosis: Free HF generation. Corrective Actions:
-
While XtalFluor is safer, the TEA·3HF promoter still contains HF.
-
Protocol: Use polypropylene (plastic) vessels or Teflon-lined reactors for the fluorination step.
-
Safety: Ensure calcium gluconate gel is available at the workstation.
Decision Logic for Optimization
Use this logic flow when your yield drops below 60%.
Figure 2: Troubleshooting logic tree for yield optimization.
FAQ: User Scenarios
Q: Can I use DAST if I don't have XtalFluor? A: Only on a scale <5 grams. Above that, the exotherm potential of DAST combined with the electron-rich nature of your substrate creates a high risk of thermal runaway. If you must use DAST at scale, you must use a continuous flow reactor (e.g., Vapourtec) to manage heat dissipation.
Q: My final hydrochloride salt is hygroscopic and sticky. How do I crystallize it? A: This is common for phenethylamines.
-
Dissolve the crude oil in a minimum amount of anhydrous isopropanol (IPA).
-
Add dry diethyl ether until cloudy.
-
Store at -20°C.
-
Pro-Tip: If it oils out, scratch the glass with a spatula to induce nucleation or seed with a known crystal.
Q: Why protect the amine? Can't I fluorinate the amino-alcohol directly? A: No. The amine nitrogen is nucleophilic. Fluorinating agents will attack the nitrogen, leading to N-fluoro species or oxidation/polymerization. The Boc group is robust enough to withstand the fluorination but easily removed with HCl/Dioxane later.
References
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[5]
-
Couturier, M., et al. (2011). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich Technical Bulletin.
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
-
Pattison, F. L. M., & Saunders, B. C. (1949). Toxic fluorine compounds containing the C–F link. Part VII. Evidence for the β-oxidation of ω-fluoro-carboxylic acids in vivo. (Foundational work on beta-fluoro stability). Journal of the Chemical Society.
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
Validation & Comparative
Comparative potency of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine vs 2C-H
Comparative Potency Guide: -Fluoro-2C-H vs. 2C-H
Executive Summary
Verdict: 2C-H exhibits superior potency to
-
2C-H serves as a weak partial agonist at the 5-HT
receptor. It is primarily a metabolic substrate and a synthetic precursor rather than a potent pharmacological agent. -
-Fluoro-2C-H incorporates a fluorine atom at the benzylic (
) position. While this modification theoretically blocks metabolic degradation by Monoamine Oxidase (MAO), it significantly reduces receptor binding affinity . The electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the amine, weakening the critical ionic interaction with the receptor's Aspartate 155 residue. Consequently, -Fluoro-2C-H is predicted to be pharmacologically inactive or substantially less potent than 2C-H in vivo.
Chemical Structure & Properties[1][2]
The fundamental difference lies in the substitution at the
| Feature | 2C-H | |
| IUPAC Name | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine |
| Side Chain | Ethylamine (unsubstituted) | |
| Electronic Effect | Neutral side chain | Strong electron-withdrawing ( |
| Amine pKa | ~9.5 (Highly protonated at pH 7.[1]4) | ~8.3–8.5 (Reduced basicity) |
| Stereochemistry | Achiral | Chiral (Enantiomers: R and S) |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of fluorination.
Caption: Structural derivation of 2C-H and
Pharmacodynamics: The Potency Cliff
The potency of serotonergic psychedelics is primarily determined by their affinity (
Binding Affinity (5-HT )
-
2C-H (Baseline): 2C-H lacks a hydrophobic substituent at the 4-position of the phenyl ring (unlike 2C-B or 2C-I). This hydrophobic moiety is essential for stabilizing the receptor in its active conformation. Consequently, 2C-H has a relatively low affinity (
in the high nanomolar to micromolar range). -
-Fluoro-2C-H (Decreased Affinity):
-
pKa Reduction: The
-fluorine atom is highly electronegative. Through the inductive effect, it pulls electron density away from the adjacent amine nitrogen. This lowers the pKa of the amine by approximately 1.0–1.5 log units. -
Mechanism of Failure: The primary anchor for phenethylamines in the 5-HT
binding pocket is an ionic bond (salt bridge) between the protonated amine and Aspartate 155 (Asp3.32) . A lower pKa weakens this interaction or alters the protonation equilibrium at physiological pH. -
Steric Hindrance: The introduction of the fluorine atom creates steric bulk at the benzylic position, which can interfere with the tight packing required for receptor activation, particularly in the absence of a compensating 4-position substituent.
-
Functional Efficacy
Experimental data from analogous compounds (e.g.,
| Compound | 5-HT | Functional Potency ( | In Vivo Activity (Human/Animal) |
| 2C-H | ~2,500 nM (Weak) | >10,000 nM (Very Weak) | Non-psychedelic / Threshold only at high doses |
| Predicted >5,000 nM | Inactive | Predicted Inactive | |
| Reference: 2C-B | ~1–10 nM | ~10–50 nM | Active (High Potency) |
Critical Insight: While
-difluorination (two fluorine atoms) can sometimes restore potency by locking the conformation, monofluorination (as in-Fluoro-2C-H) is generally deleterious to activity in this chemical class.
Metabolic Stability vs. Bioavailability
While
MAO Resistance
-
2C-H: Rapidly degraded by Monoamine Oxidase A (MAO-A). The enzyme oxidizes the amine to an aldehyde, rendering the molecule inactive. This rapid metabolism contributes to its low potency in vivo.
-
-Fluoro-2C-H: The fluorine atom at the
-position blocks the mechanism of MAO. The C-F bond is stronger than the C-H bond, and the altered electronics prevent the abstraction of the -proton required for oxidative deamination. -
Outcome:
-Fluoro-2C-H would have a significantly longer half-life and higher bioavailability than 2C-H. However, because the molecule does not bind the receptor effectively, this stability does not translate into psychoactive potency.
Signaling Pathway & Mechanism Diagram
The following diagram details why the metabolic advantage of
Caption: Pharmacokinetic advantage vs. Pharmacodynamic failure of
Experimental Protocols
To verify these comparative claims, the following standardized protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Preparation: Transfect HEK293 cells with human 5-HT
receptor cDNA. -
Membrane Preparation: Homogenize cells and centrifuge to isolate membrane fractions.
-
Incubation: Incubate membranes with
-Ketanserin (0.5 nM) and varying concentrations ( to M) of 2C-H and -Fluoro-2C-H . -
Filtration: Harvest via rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: 2C-H
; -Fluoro-2C-H .
-
Protocol B: Functional Ca Flux Assay (Efficacy)
Objective: Measure functional activation of the receptor.
-
Dye Loading: Load 5-HT
-expressing CHO cells with Fluo-4 AM (calcium indicator). -
Basal Measurement: Record baseline fluorescence (488 nm excitation).
-
Agonist Addition: Inject drug solutions.
-
Data Capture: Monitor fluorescence increase (calcium release) over 60 seconds.
-
Normalization: Normalize to maximal response elicited by 5-HT (Serotonin).
-
Expected Result: 2C-H shows partial agonism (<40% Emax).
-Fluoro-2C-H shows no significant response above baseline.
-
References
-
Trachsel, D. (2012). Fluorine in Psychedelic Phenethylamines. Drug Testing and Analysis. Link
- Key Finding: Establishes that monofluorination at the -position of phenethylamines generally leads to a loss of potency compared to the non-fluorin
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
- Key Finding: Comprehensive review of SAR, confirming 2C-H as a low-potency baseline and discussing the requirements for 5-HT activ
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link
- Key Finding: Provides the synthesis and qualitative bioassay data for 2C-H (Entry #32), noting its lack of significant psychedelic activity.
-
Glennon, R. A., et al. (1984). Binding of Phenylalkylamine Derivatives at 5-HT2 Receptors. Journal of Medicinal Chemistry. Link
- Key Finding: Defines the binding affinities of 2,5-dimethoxy-substituted phenethylamines.
The Fluorine Advantage? A Bioisosteric Comparison of Hydrogen and Fluorine in 2,5-Dimethoxyphenethylamines
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic substitution of hydrogen with fluorine has become a cornerstone of rational drug design. This bioisosteric replacement, while seemingly minor, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of hydrogen versus fluorine in the context of 2,5-dimethoxyphenethylamines, a class of compounds known for their potent interactions with serotonin receptors. We will delve into the effects on receptor affinity, functional activity, and metabolic stability, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
The Rationale for Fluorine Substitution: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine is a classic example of bioisosterism, where one atom or group is replaced by another with similar steric or electronic properties to enhance desired biological activities. Fluorine, being the most electronegative element and having a van der Waals radius only slightly larger than hydrogen, can often occupy the same space while introducing significant electronic changes.
The primary motivations for introducing fluorine into a drug candidate include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to a longer half-life and improved bioavailability.[1][2]
-
Modulation of Receptor Interactions: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its binding affinity and functional activity at the target receptor. This can be due to changes in pKa, dipole moment, or through direct interactions with the receptor binding pocket.
-
Increased Lipophilicity: In many cases, the introduction of fluorine can increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.[3]
This guide will explore these principles through the specific lens of 2,5-dimethoxyphenethylamines, a scaffold found in numerous psychoactive compounds that primarily target the serotonin 5-HT2A receptor.[4][5]
Pharmacological Comparison: 5-HT2A Receptor Affinity and Functional Activity
The 5-HT2A receptor is a key target for psychedelic phenethylamines.[4][6] The affinity (Ki) and functional activity (EC50) of ligands at this receptor are critical determinants of their potency and psychoactive effects. The introduction of fluorine, particularly at the 4-position of the 2,5-dimethoxyphenethylamine scaffold, has been shown to modulate these parameters significantly.
| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Emax (%) | Reference |
| 2C-O-2 | -OCH2CH3 | 1000 | 2600 | 30 | [7] |
| 2C-O-2F | -OCH2CH2F | 440 | 16 | 84 | [7] |
| 2C-O-2F2 | -OCH2CHF2 | 33 | 21 | 79 | [7] |
| 2C-O-2F3 | -OCH2CF3 | 8 | 26 | 70 | [7] |
Analysis of Pharmacological Data:
The data clearly demonstrates that the introduction and progressive fluorination of the 4-ethoxy substituent leads to a significant increase in binding affinity (lower Ki value) at the 5-HT2A receptor.[7] A similar trend is observed for functional potency (lower EC50 value), with the monofluorinated analog showing a dramatic increase in potency compared to its non-fluorinated counterpart.[7]
This enhancement in affinity and potency can be attributed to several factors. The increased lipophilicity of the fluorinated alkyl chain may lead to more favorable interactions with the receptor's binding pocket.[5] Additionally, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the alkoxy group, potentially leading to more favorable electrostatic interactions with receptor residues.
Experimental Protocols for Pharmacological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key pharmacological assays.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a standard procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.
Objective: To determine the in vitro binding affinity of a test compound to the human 5-HT2A receptor.
Materials:
-
Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[8]
-
Radioligand: [3H]-Ketanserin.[1]
-
Non-specific ligand: 1-Naphthylpiperazine (1-NP).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[9]
-
Scintillation cocktail (e.g., Betaplate-scint).[9]
-
Microplate scintillation counter.[9]
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[9]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (or vehicle for total binding).
-
50 µL of [3H]-Ketanserin (final concentration ~1-2 nM).
-
150 µL of the 5-HT2A receptor membrane preparation (protein concentration optimized for a sufficient signal, e.g., 70 µ g/well ).[9]
-
For non-specific binding wells, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM 1-NP) instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[1]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Drying: Dry the filter plate at 50°C for 2 hours.[9]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux for 5-HT2A Receptor Activation
This protocol outlines a cell-based functional assay to measure the activation of the 5-HT2A receptor by a test compound by monitoring changes in intracellular calcium concentration.
Objective: To determine the in vitro functional potency (EC50) and efficacy (Emax) of a test compound at the human 5-HT2A receptor.
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., U2OS or HEK cells).[10]
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[11]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist (e.g., Serotonin).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[11]
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of the test compound and the positive control agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Add the test compounds and positive control to the respective wells.
-
-
Fluorescence Measurement: Continue to measure the fluorescence intensity over time. The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.[12][13]
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration of the test compound.
-
Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Metabolic Stability: The C-F Bond's Resilience
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[1] The high strength of the C-F bond makes it less susceptible to oxidative metabolism by CYP450 enzymes compared to a C-H bond at the same position. This can lead to a longer in vivo half-life and improved oral bioavailability.
In Vitro Microsomal Stability Assay
This protocol provides a generalized workflow for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).[14]
-
Test compound and positive control compounds (with known metabolic stability).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.[16]
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[15]
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.[14][15]
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of hydrogen with fluorine and its impact on key drug properties.
Caption: Simplified workflow for a 5-HT2A receptor binding assay.
Conclusion and Future Perspectives
The bioisosteric replacement of hydrogen with fluorine in 2,5-dimethoxyphenethylamines is a powerful strategy to modulate their pharmacological profile. The available data strongly suggests that fluorination, particularly at the 4-position alkoxy substituent, can significantly enhance both binding affinity and functional potency at the 5-HT2A receptor. This is likely due to a combination of increased lipophilicity and favorable electronic interactions within the receptor binding site.
Furthermore, the inherent strength of the carbon-fluorine bond offers a clear advantage in terms of metabolic stability, a critical parameter in drug development. By blocking sites of oxidative metabolism, fluorination can lead to improved pharmacokinetic properties.
For researchers in drug discovery, the strategic incorporation of fluorine should be a key consideration in the design of novel 2,5-dimethoxyphenethylamine-based ligands. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these compounds. Future research should focus on direct, head-to-head comparisons of fluorinated and non-fluorinated analogs to further elucidate the precise structure-activity relationships and to fully harness the "fluorine advantage" in the development of new therapeutics targeting the serotonin system.
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In Vitro Drug Metabolism: For the Selection of Your Lead Compounds. [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423. [Link]
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Hoehn, R. D., et al. (2017). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]
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Jäderholm, J. B., et al. (1996). Stimulation of 5-HT2A receptors on astrocytes in primary culture opens voltage-independent Ca2+ channels. Brain research, 735(1), 77–86. [Link]
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Kim, H. J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1255–1261. [Link]
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Taylor, N. F., & Clark, E. R. (2016). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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Magalhães, P., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Applied Sciences, 14(4), 1377. [Link]
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Halberstadt, A. L., et al. (2020). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular psychiatry, 25(11), 2824–2836. [https://www.researchgate.net/publication/344498242_The_4-alkyl_chain_length_of_25-dimethoxyamphetamines_differentially_affects_in_vitro_serotonin_receptor_actions_versus_in_vivo_psychedelic-like_effects]([Link]_ psychedelic-like_effects)
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Jensen, A. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 64(9), 5647–5666. [Link]
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Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 12, 794248. [Link]
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Khan, I., et al. (2014). Synthesis and Cytotoxicity Studies of 4-Alkoxychalcones as New Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 863-870. [Link]
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Mardal, M., et al. (2023). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of toxicology, 97(4), 1109–1122. [Link]
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Istrate, A. A., & Istrate, O. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. International journal of molecular sciences, 22(23), 12792. [Link]
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Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 65(3), 1916–1941. [Link]
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Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]
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Meyer, M. R., et al. (2023). Comparison of human metabolome changes identified in a placebo-controlled amphetamine administration study versus those using forensic toxicology routine data. Scientific reports, 13(1), 1–10. [Link]
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A Comparative Spectroscopic Guide to 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine and its Non-Fluorinated Analogue
Introduction
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories frequently introducing subtle molecular modifications to existing psychoactive scaffolds to evade legislation and create novel effects.[1][2] One such modification is the introduction of fluorine, a bioisostere for hydrogen that can significantly alter a compound's pharmacological and metabolic profile.[3] This guide provides a detailed comparative analysis of the predicted spectral characteristics of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine , a fluorinated analogue of the 2C phenethylamine family, against its well-characterized, non-fluorinated parent compound, 2-(2,5-Dimethoxyphenyl)ethan-1-amine (2C-H) .[4]
Given the absence of published reference spectra for the target fluorinated compound, this document serves as a predictive guide for researchers, forensic chemists, and drug development professionals. By applying fundamental principles of spectroscopy and leveraging extensive data on related phenethylamines, we will delineate the key analytical signatures that enable the unequivocal identification of this novel compound and its differentiation from known standards.[5][6]
Molecular Structures and Key Differentiators
The primary structural difference is the substitution of a hydrogen atom with a fluorine atom at the benzylic position (Cα) of the ethylamine side chain. This single substitution has profound effects on the molecule's electronic environment and mass, which are directly observable in its spectral data.
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A Comparative Guide to Establishing Reproducible Binding Assays for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
This guide provides a comprehensive framework for establishing and comparing robust binding assays for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. As a member of the 2,5-dimethoxyphenethylamine class, this compound is predicted to primarily interact with serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][3] The following sections offer a detailed comparison of methodologies, present step-by-step protocols, and provide the rationale behind experimental choices to ensure high-quality, reproducible data for researchers in drug discovery and pharmacology.
Introduction to 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine and its Putative Targets
The 2,5-dimethoxyphenethylamine scaffold is a well-established pharmacophore known for its interaction with serotonin receptors.[1][3] The affinity and selectivity of these compounds for the 5-HT2 receptor subtypes are highly dependent on the substitutions on the phenyl ring and the ethylamine side chain.[1][2] Fluorination, as in 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, making the precise characterization of its binding profile crucial.
The primary challenge in characterizing a novel compound like 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is the lack of established binding data. Therefore, this guide focuses on providing the methodologies to generate this data reliably. We will explore the "gold standard" radioligand binding assay and a common non-radioactive alternative, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), for determining binding affinities at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Section 1: The Gold Standard - Radioligand Binding Assays
Radioligand binding assays are widely considered the benchmark for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[4][5][6][7] These assays directly measure the interaction between a radiolabeled ligand and a receptor.[4][5]
Principle of Competitive Radioligand Binding Assays
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (the "hot" ligand) competes with varying concentrations of an unlabeled test compound (the "cold" ligand, in this case, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine) for binding to the receptor.[4][5] By measuring the decrease in radioactivity bound to the receptor as the concentration of the cold ligand increases, we can determine the inhibitory concentration 50% (IC50) of the test compound. The IC50 can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.[8]
Experimental Workflow for Radioligand Binding
Caption: Workflow of a competitive TR-FRET binding assay.
Detailed Protocol: TR-FRET Binding for a Generic 5-HT2 Receptor
Materials:
-
Receptor Source: HEK293 cells expressing the target 5-HT receptor (e.g., 5-HT2A) with an N-terminal SNAP-tag.
-
Donor Label: SNAP-Lumi4-Tb (Terbium cryptate).
-
Fluorescent Ligand (Tracer): A suitable 5-HT2A ligand labeled with a compatible acceptor fluorophore (e.g., a red fluorophore).
-
Test Compound: 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine.
-
Assay Buffer: Buffer composition will be dependent on the specific kit and reagents used, but a common base is HBSS with 20mM HEPES and 0.1% BSA.
-
TR-FRET Plate Reader.
Procedure:
-
Receptor Labeling: Label the SNAP-tagged receptors with SNAP-Lumi4-Tb according to the manufacturer's protocol. This is typically done on whole cells or membrane preparations.
-
Compound Preparation: Prepare a serial dilution of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine in the assay buffer.
-
Assay Plate Setup: In a low-volume, 384-well white plate, add the assay components in the following order:
-
Test compound or buffer.
-
Fluorescent ligand (tracer) at a concentration close to its Kd.
-
Labeled receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Detection: Read the plate using a TR-FRET compatible plate reader. The reader will excite the donor (e.g., at 337 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Data Analysis:
-
Calculate the ratiometric TR-FRET signal (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand assay.
-
Section 3: Data Comparison and Interpretation
To facilitate a direct comparison, the binding affinities (Ki values) for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, determined by either method, should be compared to those of known reference compounds.
Comparison of Assay Performance
| Feature | Radioligand Binding Assay | TR-FRET Binding Assay |
| Principle | Competitive binding of a radiolabeled ligand. | Competitive binding of a fluorescent ligand measured by energy transfer. [9][10] |
| Sensitivity | Very high, limited by specific activity of radioligand. [4][7] | High, dependent on fluorophore brightness and receptor expression. |
| Throughput | Moderate, requires filtration and washing steps. | High, homogeneous "mix-and-read" format. [9][11] |
| Safety | Requires handling and disposal of radioactive materials. [4][7] | Non-radioactive, standard laboratory safety procedures. |
| Cost | High cost of radioligands and waste disposal. [4] | Higher initial cost for specialized reagents and readers, but lower running costs. |
| Interference | Less prone to compound interference. | Can be affected by fluorescent compounds or light scattering. |
Hypothetical Binding Affinity Data
The following table presents hypothetical, yet plausible, binding affinity (Ki, nM) data for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine compared to known reference compounds at the human 5-HT2 receptor subtypes. This illustrates how the data generated from the described assays can be presented.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine | 15 | 250 | 80 |
| 2C-B (Reference) | 8.25 [12] | 13 [3] | 13 [3] |
| Ketanserin (Reference) | 0.75 [13] | 130 | 30 |
| DOI (Reference) | 0.27 [13] | 1.1 | 2.4 |
Note: Data for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is hypothetical for illustrative purposes. Reference data is sourced from published values where available.
Conclusion
Establishing a reproducible binding assay is fundamental to characterizing any novel compound. This guide has detailed two robust methods, the gold-standard radioligand binding assay and the high-throughput TR-FRET assay, for determining the binding profile of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine at its putative 5-HT2 receptor targets. The choice of assay will depend on the specific needs of the research program, considering factors such as throughput, cost, and safety. By following the detailed protocols and understanding the principles behind each method, researchers can generate high-quality, reliable data to advance our understanding of this and other novel psychoactive compounds.
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Halberstadt, A. L. et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Henning, N. J. et al. (2021). Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex. Science Advances. Available at: [Link]
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Chen, Y. et al. (2023). Activation of α2B/2C adrenergic receptor ameliorates ocular surface inflammation through enhancing regulatory T cell function. eLife. Available at: [Link]
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Adebayo, O. A. et al. (2023). In Silico Discovery of Potential Inhibitors Targeting the RNA Binding Loop of ADAR2 and 5-HT2CR from Traditional Chinese Natural Compounds. Molecules. Available at: [Link]
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Wang, J. et al. (2023). The α-glucosidase II MaGls2 governs virulence and stress tolerance in Metarhizium acridum by maintaining cell wall architecture. Virulence. Available at: [Link]
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- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
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- 12. BindingDB BDBM50005267 2,5-dimethoxy-4-bromophenethylamine::2-(4-Bromo-2,5-dimethoxy-phenyl)-ethylamine::2-(4-bromo-2,5-dimethoxyphenyl)ethylamine::CHEMBL292821::US20240166618, Compound 88 [bindingdb.org]
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Safety Operating Guide
Personal protective equipment for handling 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Part 1: Executive Summary & Risk Logic
Immediate Action Required: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a fluorinated derivative of the phenethylamine class (specifically related to the 2C-x family). The presence of the fluorine atom at the beta-position (relative to the amine) or alpha-position (relative to the ring) significantly alters lipophilicity and metabolic stability compared to its non-fluorinated parent.
Why this specific protocol? Standard "generic chemical" safety is insufficient. The 2,5-dimethoxy substitution pattern is the primary pharmacophore for 5-HT2A receptor agonism (hallucinogenic activity). The fluorine substitution often enhances blood-brain barrier (BBB) penetration. Therefore, the primary risks are not just chemical burns, but acute central nervous system (CNS) toxicity and psychoactive effects via inhalation or transdermal absorption.
Risk Assessment & Control Logic
The following logic map illustrates the Structure-Activity Relationship (SAR) driving our safety decisions.
Figure 1: Risk logic deriving engineering controls from the specific fluorinated phenethylamine structure.
Part 2: PPE Matrix & Engineering Controls[1]
Do not rely on single-layer protection.[1] The fluorinated nature of this amine increases its ability to permeate standard glove materials, especially when in solution with organic solvents like Dichloromethane (DCM) or Methanol.
Personal Protective Equipment (PPE) Selection
| Hazard Category | Solid State Handling | Solution State (Organic Solvents) | Rationale |
| Respiratory | P100 / N95 (if in hood) or PAPR | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of aerosolized salts (HCl/freebase). |
| Dermal (Hands) | Double Nitrile (min 5 mil each) | Laminate (Silver Shield) under Nitrile | Fluorinated amines permeate nitrile rapidly in solvents [1]. |
| Dermal (Body) | Lab Coat + Tyvek Sleeves | Chemical Resistant Apron | Protects wrists/forearms during reaching motions. |
| Ocular | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Amine vapors are corrosive to corneal tissue [2]. |
Engineering Controls[1]
-
Primary: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.
-
Secondary: Standard Chemical Fume Hood (Sash at working height).
-
Prohibited: Open bench handling.
Part 3: Operational Protocols
Workflow: The "Zero-Contact" Standard
This protocol utilizes a self-validating workflow where the compound is never exposed to the open lab environment.
Figure 2: Operational lifecycle from receipt to disposal, emphasizing containment.
Step-by-Step Methodology
1. Weighing & Transfer (Critical Step)
-
The Hazard: Static electricity can cause the light, fluffy amine salt to "jump" or aerosolize.
-
Protocol:
-
Place an ionizing fan or static gun inside the balance enclosure to neutralize charge.
-
Line the balance area with a plastic-backed absorbent mat (pig mat) to capture invisible micro-spills.
-
Tare the receiving vessel (e.g., round bottom flask) before opening the source container.
-
Use a disposable antistatic spatula. Do not reuse spatulas ; treat them as solid waste immediately.
-
2. Solubilization
-
The Hazard: Exothermic reaction with acids; volatility of the freebase.
-
Protocol:
-
Add solvent slowly to the solid. Do not dump solid into solvent (reduces splash risk).
-
If generating the freebase from a salt (e.g., using NaOH), keep the vessel chilled (0°C) . Fluorinated freebase amines can be surprisingly volatile.
-
3. Decontamination & Spill Response[2]
-
Deactivation Solution: 10% Bleach (Sodium Hypochlorite) OR Fenton’s Reagent (Hydrogen Peroxide + Iron Catalyst).
-
Mechanism: Oxidative deamination destroys the pharmacophore, rendering the compound inactive [3].
-
Protocol:
-
Cover spill with absorbent pads.
-
Soak pads in 10% bleach for 20 minutes.
-
Collect pads into a double-bagged hazardous waste container.
-
Part 4: Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert medical services that the patient may have been exposed to a serotonergic agent.
-
Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use ethanol (enhances absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (alkaline burns can be delayed).
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
-
PubChem. (n.d.). Compound Summary for 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H Analogues). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
